molecular formula C21H18F3N3O5 B606109 Bictegravir CAS No. 1611493-60-7

Bictegravir

Numéro de catalogue: B606109
Numéro CAS: 1611493-60-7
Poids moléculaire: 449.4 g/mol
Clé InChI: SOLUWJRYJLAZCX-LYOVBCGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bictegravir is a second-generation human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) widely used in antiviral research . It was structurally derived from dolutegravir and is characterized by its high potency and a high genetic barrier to resistance, making it a valuable compound for studying viral resistance mechanisms . Its primary research application involves the inhibition of the viral integrase enzyme, a key target in antiretroviral therapy. By specifically blocking the strand transfer step, this compound prevents the integration of proviral DNA into the host genome, thereby halting a critical stage of the HIV-1 replication cycle . In vitro studies have demonstrated that this compound specifically targets integrase strand transfer activity with an IC50 value of 7.5 nM, showing potent activity against the wild-type HIV-1 virus . From a pharmacological perspective, this compound is known for its long plasma half-life of approximately 17.3 hours and does not require a pharmacokinetic booster, which are advantageous properties for research into drug kinetics and sustained effect . It is metabolized primarily via glucuronidation by the liver enzyme UGT1A1 and has shown a low potential for drug-drug interactions in clinical settings, which may be a relevant factor in certain research models . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLUWJRYJLAZCX-LYOVBCGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027937
Record name Bictegravir
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Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

682.5±55.0 °C at 760 mmHg
Record name Bictegravir
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1611493-60-7
Record name (2R,5S,13aR)-2,3,4,5,7,9,13,13a-Octahydro-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,5-methanopyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611493-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bictegravir [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bictegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11799
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bictegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GB79LOJ07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Bictegravir: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, pharmacokinetics, and resistance profile of bictegravir. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Its chemical structure is characterized by a complex, multi-ring system. The monosodium salt form is utilized in pharmaceutical formulations.[3]

Chemical Structure:

Chemical structure of this compound

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1][4]oxazepine-10-carboxamide[5]
Molecular Formula C21H18F3N3O5[1][6]
Molecular Weight 449.38 g/mol [6][7]
CAS Number 1611493-60-7[5][6]
Appearance White to light yellow or off-white solid/powder[4][6]
Solubility ~0.1 mg/mL in water at 20°C. Soluble in DMSO and methanol.[8][9]
pKa 8.6[8]
Log P 1.45[8]

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound is a potent inhibitor of the HIV-1 integrase (IN) enzyme, which is essential for viral replication.[10][11] It specifically targets the strand transfer step of proviral DNA integration into the host cell's genome.[12][13] By binding to the active site of the integrase-viral DNA complex, this compound chelates magnesium ions, which are crucial for the catalytic activity of the enzyme.[14] This action effectively blocks the formation of the HIV-1 provirus, thus halting the propagation of the virus.[7][13] The failure of integration leads to the accumulation of unintegrated viral DNA, including 2-LTR circles.[12][15]

HIV_Integration_Inhibition cluster_virus HIV-1 Virion cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA vDNA Viral DNA (Reverse Transcription) vRNA->vDNA PIC Pre-Integration Complex (PIC) (vDNA + Integrase) vDNA->PIC Integration Strand Transfer (Integration) PIC->Integration HostDNA Host Chromosomal DNA Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription NewVirions New Virus Assembly Transcription->NewVirions This compound This compound This compound->Block Block->Integration Inhibits Antiviral_Assay_Workflow A Prepare MT-2 Cell Culture C Infect Cells with HIV-1 A->C B Create Serial Dilutions of this compound D Add this compound Dilutions to Infected Cells B->D C->D E Incubate for 4-5 Days D->E F Measure Cell Viability (e.g., MTS Assay) E->F G Calculate % Inhibition vs. Control F->G H Determine EC50 via Dose-Response Curve G->H

References

The Genetic Barrier to Bictegravir Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) that forms a key component of modern antiretroviral therapy (ART) for HIV-1 infection.[1][2][3] A defining characteristic of this compound is its high genetic barrier to the development of drug resistance, a feature that distinguishes it from earlier INSTIs and contributes to its durable efficacy in clinical settings.[1][2][3][4][5] This technical guide provides an in-depth exploration of the genetic underpinnings of this compound resistance, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the pathways and processes involved.

This compound exhibits potent antiviral activity against both wild-type HIV-1 and variants resistant to other antiretroviral classes.[4] In vitro studies have demonstrated that this compound has a higher barrier to resistance compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), and a comparable profile to dolutegravir (DTG).[4][6] This high barrier is attributed to its chemical structure, which allows for a longer dissociation half-life from the integrase-DNA complex, potentially retaining antiviral activity for extended periods.[3]

Clinical trials in treatment-naive and virologically suppressed patients have consistently shown a low rate of treatment-emergent resistance to this compound.[1][2][7] While resistance is rare, it is crucial for researchers and clinicians to understand the specific genetic mutations and pathways that can lead to reduced susceptibility.

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the impact of various mutations on this compound susceptibility.

Table 1: In Vitro Susceptibility of Site-Directed HIV-1 Mutants to this compound and Comparator INSTIs

Integrase Mutation(s)This compound (BIC) Fold ChangeDolutegravir (DTG) Fold ChangeElvitegravir (EVG) Fold ChangeRaltegravir (RAL) Fold Change
M50I/R263K2.8<8<8<8
N155H1 - 2.3---
Y143R1.2---
G140S/Q148H2.02 - 5>164>188
E138K/G140S/Q148R2.310--
G140S/Q148R (HIV-2)34--≥50
G140S/Q148H (HIV-2)110---
E138A/G140A/G163R/Q148R60 - 100---
E138K/G140A/S147G/Q148K60 - 100---

Fold change is relative to wild-type virus. Data compiled from multiple sources.[4][8][9][10][11]

Table 2: Emergence of Resistance in In Vitro Selection Studies

DrugTime to Emergence of Reduced SusceptibilityKey Emergent Mutations
This compound (BIC)Day 71M50I, R263K
Dolutegravir (DTG)Day 87R263K
Elvitegravir (EVG)Day 20T66I/A, E92G/V/Q, T97A, R263K

Data from dose-escalation experiments.[4][6]

Table 3: Prevalence of Pre-existing INSTI Resistance Mutations in Treatment-Naive Patients

Mutation TypePrevalence (%) in 1,274 Participants
Primary INSTI Resistance1.3
- T97A1.26
- Q148H + G140S0.08
Secondary INSTI Resistance50.2
- M50IMost frequent
- S119P/R/TMost frequent
- E157K/QMost frequent

Data from integrated analysis of Phase 3 clinical trials.[1][2][12]

Key Genetic Pathways to this compound Resistance

While the development of high-level resistance to this compound is challenging for the virus, several genetic pathways have been identified through in vitro selection studies and in rare cases of clinical failure.

The R263K and M50I Pathway

The R263K mutation is a signature mutation that can be selected by second-generation INSTIs, including this compound and dolutegravir.[13][14] On its own, R263K confers low-level resistance. However, the subsequent acquisition of the M50I mutation can further reduce susceptibility to this compound.[4][15] The combination of M50I and R263K results in a modest fold-change in this compound susceptibility.[4]

The Q148 Pathway

Mutations at the Q148 position (Q148H, Q148K, or Q148R), often in combination with other mutations such as G140S/A/C, are known to confer broad cross-resistance to INSTIs.[8][10][16] While this compound retains activity against some single-mutation variants, combinations involving Q148 can lead to significant reductions in susceptibility.[8][10][11] For instance, the G140S/Q148H combination results in a low-level decrease in this compound susceptibility but high-level resistance to first-generation INSTIs.[9] More complex mutation patterns involving Q148 can lead to high-level resistance to both this compound and cabotegravir.[8][11]

Experimental Methodologies

The characterization of the genetic barrier to this compound resistance relies on a set of established experimental protocols.

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiretroviral drug.

Detailed Methodology:

  • Virus and Cell Culture:

    • Wild-type HIV-1 (e.g., laboratory strain NL4-3 or clinical isolates) is used to infect susceptible T-cell lines (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs).

    • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Dose-Escalation Selection:

    • The initial drug concentration is typically set at or near the 50% effective concentration (EC50) of the drug against the wild-type virus.

    • Virus replication is monitored by measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.

    • Once viral replication is consistently detected, the culture supernatant is harvested and used to infect fresh cells in the presence of a higher concentration of the drug (typically a 2- to 3-fold increase).

    • This process is repeated for multiple passages, gradually increasing the drug concentration.

  • Genotypic Analysis:

    • At various time points, viral RNA is extracted from the culture supernatant.

    • The integrase-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

    • The amplified DNA is sequenced to identify emergent mutations.

  • Phenotypic Analysis:

    • Viruses with identified mutations are generated, often by site-directed mutagenesis, to confirm the impact of specific mutations on drug susceptibility.

    • The EC50 of the drug against the mutant virus is determined and compared to the EC50 against the wild-type virus to calculate the fold-change in susceptibility.

Phenotypic Susceptibility Assays

Objective: To quantify the level of resistance conferred by specific mutations.

Detailed Methodology:

  • Recombinant Virus Generation:

    • The integrase gene containing the mutation(s) of interest is cloned into an HIV-1 vector that lacks the integrase gene but contains a reporter gene (e.g., luciferase).

    • The vector is co-transfected with a packaging plasmid into producer cells (e.g., 293T) to generate infectious, single-cycle recombinant viruses.

  • Infection and Drug Treatment:

    • Target cells (e.g., MT-2) are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug.

  • Quantification of Viral Replication:

    • After a set incubation period (e.g., 48 hours), the reporter gene activity (e.g., luciferase expression) is measured.

  • Data Analysis:

    • The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the mutant and wild-type viruses.

    • The fold-change in susceptibility is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Visualizations

This compound Mechanism of Action and Resistance

cluster_0 Normal HIV-1 Integration cluster_1 This compound Action cluster_2 Resistance Mechanism Viral DNA Viral DNA Integrase Integrase (Blocked) Viral DNA->Integrase Binds This compound This compound Host DNA Host DNA Integrase->Host DNA Strand Transfer Integrase->Host DNA Partial Strand Transfer Integrase->this compound Reduced Affinity Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus This compound->Integrase Inhibits Mutations (e.g., Q148H) Mutations (e.g., Q148H) Mutations (e.g., Q148H)->Integrase Alter Binding Site

Caption: this compound's mechanism of action and the impact of resistance mutations.

Experimental Workflow for In Vitro Resistance Selection

Start Start Infect Cells with WT HIV-1 Infect Cells with WT HIV-1 Start->Infect Cells with WT HIV-1 Add this compound (EC50) Add this compound (EC50) Infect Cells with WT HIV-1->Add this compound (EC50) Monitor Viral Replication Monitor Viral Replication Add this compound (EC50)->Monitor Viral Replication Harvest Virus Harvest Virus Monitor Viral Replication->Harvest Virus Replication Detected Genotypic & Phenotypic Analysis Genotypic & Phenotypic Analysis Monitor Viral Replication->Genotypic & Phenotypic Analysis Resistance Emerges Increase this compound Concentration Increase this compound Concentration Harvest Virus->Increase this compound Concentration Infect Fresh Cells Infect Fresh Cells Increase this compound Concentration->Infect Fresh Cells Infect Fresh Cells->Monitor Viral Replication End End Genotypic & Phenotypic Analysis->End

Caption: Workflow for selecting this compound-resistant HIV-1 in cell culture.

Genetic Pathways to this compound Resistance

cluster_0 Primary Resistance Pathways cluster_1 Secondary/Compensatory Mutations cluster_2 Resulting Phenotype Wild-Type HIV-1 Wild-Type HIV-1 R263K R263K Wild-Type HIV-1->R263K Q148H/K/R Q148H/K/R Wild-Type HIV-1->Q148H/K/R M50I M50I R263K->M50I G140S/A G140S/A Q148H/K/R->G140S/A Low-Level BIC Resistance Low-Level BIC Resistance M50I->Low-Level BIC Resistance High-Level Cross-Resistance High-Level Cross-Resistance G140S/A->High-Level Cross-Resistance

Caption: Key genetic pathways leading to reduced this compound susceptibility.

Conclusion

This compound's high genetic barrier to resistance is a cornerstone of its clinical utility. In vitro studies demonstrate a delayed emergence of resistance compared to first-generation INSTIs, with specific mutational pathways required to significantly reduce its activity. The R263K + M50I and the multi-mutation Q148 pathways are the most well-characterized routes to reduced this compound susceptibility. However, even with these mutations, the level of resistance to this compound is often lower than that observed for other INSTIs. Clinical data from large-scale trials in treatment-naive patients corroborate these in vitro findings, with extremely rare instances of treatment-emergent resistance.[1][2][12] This robust resistance profile, combined with its high potency and favorable safety profile, solidifies this compound's role as a critical component of effective and durable antiretroviral therapy. Continued surveillance and research are essential to monitor for the emergence of novel resistance patterns and to further elucidate the molecular interactions that underpin this compound's high genetic barrier.

References

Initial Safety Profile of Bictegravir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC) is a potent, unboosted integrase strand transfer inhibitor (INSTI) that, in a fixed-dose combination with emtricitabine (FTC) and tenofovir alafenamide (TAF), forms a once-daily single-tablet regimen for the treatment of HIV-1 infection. This technical guide provides an in-depth analysis of the initial safety profile of this compound, drawing from preclinical studies and pivotal clinical trials. The document is intended to serve as a comprehensive resource, detailing quantitative safety data, experimental methodologies, and relevant biological pathways to inform further research and development in the field of antiretroviral therapy.

Preclinical Safety Profile

In vitro studies demonstrated that this compound exhibits potent and selective antiviral activity in both T-cell lines and primary human T lymphocytes. It has shown a high barrier to the development of resistance in vitro, comparable to dolutegravir and markedly improved compared to raltegravir and elvitegravir. In pairwise combinations with tenofovir alafenamide, emtricitabine, or darunavir, this compound displayed synergistic antiviral effects.

Clinical Safety Profile

The clinical development program for this compound included several key studies designed to evaluate its safety and efficacy in diverse populations of people with HIV-1.

Phase 1b Monotherapy Study

A Phase 1b study evaluated the initial safety and antiviral activity of this compound as a 10-day monotherapy in treatment-naïve adults with HIV-1. The study was a randomized, double-blind, adaptive, sequential cohort, placebo-controlled trial. Participants received once-daily doses of this compound (5, 25, 50, or 100 mg) or a placebo. This compound was well-tolerated across all dose levels, with no discontinuations due to adverse events. The most common treatment-emergent adverse events were diarrhea and headache, all of which were mild to moderate in severity.[1]

Phase 2 Study (Study 1475)

This randomized, double-blind, active-controlled Phase 2 trial compared the safety and efficacy of this compound (75 mg) in combination with emtricitabine/tenofovir alafenamide (FTC/TAF) to dolutegravir (DTG) plus FTC/TAF in treatment-naïve adults with HIV-1 over 48 weeks. The study demonstrated that the this compound-containing regimen had a similar safety and tolerability profile to the dolutegravir-based regimen.[2] Following the initial 60-week blinded treatment phase, participants were switched to an open-label single-tablet regimen of this compound, emtricitabine, and tenofovir alafenamide, which was also found to be safe and well-tolerated.[2]

Phase 3 Studies in Treatment-Naïve Adults (Studies 1489 & 1490)

Two large, randomized, double-blind, active-controlled Phase 3 trials, Study 1489 and Study 1490, evaluated the safety and efficacy of the fixed-dose combination of this compound/emtricitabine/tenofovir alafenamide (B/F/TAF) in treatment-naïve adults with HIV-1. In Study 1489, B/F/TAF was compared to a regimen of abacavir/dolutegravir/lamivudine (ABC/DTG/3TC). In Study 1490, B/F/TAF was compared to dolutegravir plus emtricitabine/tenofovir alafenamide.[3][4][5][6][7]

Across both studies, B/F/TAF was found to be non-inferior to the comparator regimens in achieving virologic suppression at week 48. The safety and tolerability of B/F/TAF were favorable, with a low rate of discontinuation due to adverse events.

Phase 3 Study in Virologically Suppressed Adults (Study 1844)

This Phase 3 randomized, double-blind study assessed the safety and efficacy of switching virologically suppressed adults with HIV-1 from a regimen of dolutegravir and abacavir/lamivudine to B/F/TAF. The study found that switching to B/F/TAF was well-tolerated and maintained high rates of virologic suppression through 168 weeks, with no treatment-emergent resistance.[8][9][10][11]

Real-World Evidence (BICSTaR Study)

The BICSTaR study is an ongoing, multi-regional, prospective observational cohort study evaluating the effectiveness and safety of B/F/TAF in a real-world setting in both treatment-naïve and treatment-experienced individuals. Data from this study have demonstrated high levels of effectiveness and persistence with B/F/TAF at 12 and 24 months, with a safety profile consistent with that observed in clinical trials.[12][13][14][15][16]

Quantitative Safety Data

The following tables summarize the key safety findings from the pivotal clinical trials of this compound.

Table 1: Adverse Events in Phase 3 Studies in Treatment-Naïve Adults (Week 48)

Adverse EventStudy 1489: B/F/TAF (n=314)Study 1489: ABC/DTG/3TC (n=315)Study 1490: B/F/TAF (n=320)Study 1490: DTG + F/TAF (n=325)
Any Adverse Event ----
Diarrhea13%13%12%12%
Nausea10%23%8%12%
Headache11%14%--
Drug-Related AEs --18%26%
AEs Leading to Discontinuation 0%1%2%<1%

Data from references:[4][17]

Table 2: Adverse Events in Phase 3 Switch Study (Study 1844, Week 48)

Adverse EventSwitched to B/F/TAF (n=282)Remained on ABC/DTG/3TC (n=281)
Drug-Related AEs 8%16%
Headache3%3%
AEs Leading to Discontinuation 2%1%

Data from reference:[9]

Experimental Protocols

In Vitro HIV-1 Replication Assay
  • Objective: To determine the in vitro antiviral activity of a compound against HIV-1.

  • Methodology:

    • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-2, CEM) are cultured in appropriate media.

    • Virus Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

    • Compound Addition: The test compound (e.g., this compound) is added to the cell cultures at various concentrations.

    • Incubation: The cultures are incubated for a defined period (e.g., 3-7 days) to allow for viral replication.

    • Quantification of Viral Replication: Viral replication is quantified by measuring the level of a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase (RT) activity.[18][19]

    • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated.

HIV-1 Integrase Strand Transfer Activity Assay
  • Objective: To measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Methodology:

    • Reaction Components: Recombinant HIV-1 integrase enzyme, a donor DNA substrate (mimicking the viral DNA end), and a target DNA substrate are combined in a reaction buffer.

    • Compound Addition: The test compound is added to the reaction mixture.

    • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

    • Detection of Strand Transfer Product: The product of the strand transfer reaction is detected using various methods, such as:

      • Gel-based assays: Using radioactively or fluorescently labeled DNA substrates and separating the products by gel electrophoresis.[20]

      • ELISA-based assays: Using biotinylated donor DNA and digoxigenin-labeled target DNA, with detection via streptavidin-coated plates and an anti-digoxigenin antibody.[21]

      • Real-time PCR-based assays: Where the strand transfer event enables the amplification of a specific DNA product.[20]

    • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits strand transfer activity by 50%, is determined.

Mitochondrial Toxicity Assay
  • Objective: To assess the potential of a compound to cause mitochondrial dysfunction.

  • Methodology:

    • Cell Culture: A relevant cell line (e.g., HepG2, CEM) is cultured in the presence of the test compound for a specified duration.

    • Assessment of Mitochondrial Function: Various parameters of mitochondrial function can be measured, including:

      • Mitochondrial DNA (mtDNA) content: Quantified by real-time PCR, comparing the ratio of a mitochondrial gene to a nuclear gene.[22][23]

      • Lactate production: Measured in the cell culture supernatant as an indicator of a shift towards anaerobic metabolism.[24]

      • Mitochondrial membrane potential: Assessed using fluorescent dyes such as JC-1.

      • Oxygen consumption rate: Measured using specialized equipment to determine the activity of the electron transport chain.

    • Data Analysis: The results are compared to untreated control cells to determine if the compound induces mitochondrial toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle_and_Bictegravir_MOA cluster_host_cell Host Cell cluster_this compound This compound Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Nucleus Nucleus HIV_DNA->Nucleus Nuclear Import Proviral_DNA Proviral DNA Proviral_DNA->HIV_RNA Transcription Integration Integration Integration->Proviral_DNA This compound This compound Integrase Integrase Enzyme This compound->Integrase Binds to Integrase->Integration Inhibits Strand Transfer HIV_Virus HIV Virus HIV_Virus->HIV_RNA Entry & Uncoating

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Bictegravir_Metabolism cluster_liver Liver cluster_transport Transport This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 UGT1A1 UGT1A1 This compound->UGT1A1 Pgp P-gp This compound->Pgp Substrate BCRP BCRP This compound->BCRP Substrate Oxidative_Metabolite Oxidative Metabolite CYP3A4->Oxidative_Metabolite Glucuronide_Conjugate Glucuronide Conjugate UGT1A1->Glucuronide_Conjugate Excretion Excretion Oxidative_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathways of this compound.

Clinical_Trial_Workflow_Naive Screening Screening (Treatment-Naïve Adults) Randomization Randomization (1:1) Screening->Randomization Arm_A B/F/TAF Once Daily Randomization->Arm_A Arm_B Comparator Regimen (e.g., ABC/DTG/3TC or DTG + F/TAF) Randomization->Arm_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoint Primary Efficacy Endpoint (HIV-1 RNA < 50 copies/mL at Week 48) Follow_Up->Primary_Endpoint Safety_Assessment Safety Assessment (Adverse Events, Labs) Follow_Up->Safety_Assessment OLE Open-Label Extension (Optional) Primary_Endpoint->OLE

Caption: Generalized workflow for Phase 3 trials in treatment-naïve adults.

Conclusion

The initial studies on the safety profile of this compound, from preclinical assessments to large-scale Phase 3 clinical trials and real-world observational studies, have consistently demonstrated that it is a safe and well-tolerated antiretroviral agent. The fixed-dose combination of this compound/emtricitabine/tenofovir alafenamide offers a favorable safety profile with a low incidence of adverse events and a high barrier to resistance. This technical guide provides a foundational understanding of the safety and methodologies used to evaluate this compound, supporting its continued use and further investigation in the management of HIV-1 infection.

References

Methodological & Application

Application Notes and Protocols: Establishing a Cell-Based Assay for Bictegravir Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that is a core component of combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3][4] It effectively blocks the catalytic activity of the HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome, thereby preventing viral replication.[1][2][5] This document provides a detailed protocol for establishing a robust and reliable cell-based assay to evaluate the in vitro efficacy of this compound.

The described assay utilizes the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection and provides a sensitive system for assessing antiviral compounds.[6][7][8][9] Viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10][11][12] This protocol is designed to be adaptable for high-throughput screening and detailed mechanistic studies of this compound and other potential HIV-1 integrase inhibitors.

Principle of the Assay

This assay measures the ability of this compound to inhibit HIV-1 replication in a T-cell line. MT-4 cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of this compound. After a defined incubation period, the amount of new virus produced is quantified by measuring the level of p24 antigen in the culture supernatant via ELISA. A dose-dependent reduction in p24 levels in the presence of this compound indicates its antiviral activity.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compound(Specify Supplier)(Specify Catalog #)
MT-4 cellsATCC(Specify Catalog #)
HIV-1 (e.g., IIIB or NL4-3 strain)NIH AIDS Reagent Program(Specify Catalog #)
RPMI 1640 Medium(Specify Supplier)(Specify Catalog #)
Fetal Bovine Serum (FBS)(Specify Supplier)(Specify Catalog #)
Penicillin-Streptomycin(Specify Supplier)(Specify Catalog #)
96-well cell culture plates(Specify Supplier)(Specify Catalog #)
HIV-1 p24 Antigen ELISA Kit(Specify Supplier)(Specify Catalog #)
Dimethyl Sulfoxide (DMSO)(Specify Supplier)(Specify Catalog #)
Phosphate Buffered Saline (PBS)(Specify Supplier)(Specify Catalog #)
Trypan Blue Solution(Specify Supplier)(Specify Catalog #)

Experimental Protocols

Cell Line Maintenance and Preparation
  • Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.

  • Prior to the assay, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.

  • On the day of the assay, centrifuge the cells and resuspend in fresh culture medium to a final concentration of 1 x 10^6 cells/mL.

Preparation of this compound Stock and Dilutions
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is ≤0.1% to avoid solvent-induced cytotoxicity.

HIV-1 Infection of MT-4 Cells
  • Determine the appropriate multiplicity of infection (MOI) for the HIV-1 stock by titration. An MOI that yields a robust p24 signal without causing excessive cell death within the assay duration is recommended.

  • In a 96-well plate, add 50 µL of the MT-4 cell suspension (5 x 10^4 cells/well).

  • Add 50 µL of the serially diluted this compound to the appropriate wells. Include wells with culture medium only (cell control) and wells with cells and virus but no drug (virus control).

  • Add 100 µL of HIV-1 diluted in culture medium to each well (except for the cell control wells, to which 100 µL of medium is added).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.[6]

Quantification of HIV-1 p24 Antigen by ELISA
  • After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.

  • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

  • Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[10][11][12] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and substrate.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of p24 in each sample using a standard curve generated with recombinant p24 antigen provided in the ELISA kit.

Data Presentation and Analysis

The efficacy of this compound is determined by its ability to reduce the production of p24 antigen. The results can be presented as the percentage of inhibition of p24 production compared to the virus control. The 50% effective concentration (EC50) can be calculated by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data for this compound Efficacy Against HIV-1 in MT-4 Cells

This compound (nM)p24 (pg/mL)% Inhibition
0 (Virus Control)52300
0.148108.03
0.3398023.9
1265049.3
3112078.6
1025095.2
305099.0
100<20>99.6
0 (Cell Control)<20100

Table 2: Summary of this compound Antiviral Activity

ParameterValue
EC50 (nM) 1.05
EC90 (nM) 5.8
Hill Slope 1.2
0.995

Visualizations

HIV_Lifecycle_and_Bictegravir_MOA cluster_cell Host T-Cell HIV_RNA HIV RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Nucleus Nucleus HIV_DNA->Nucleus Nuclear Import Integrated_DNA Integrated Proviral DNA Host_DNA Host DNA Nucleus->Integrated_DNA Integration (Integrase) HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating This compound This compound This compound->Nucleus Inhibits Integrase

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Assay_Workflow Start Start Prepare_Cells Prepare MT-4 Cells Start->Prepare_Cells Prepare_Drug Prepare this compound Dilutions Start->Prepare_Drug Plate_Cells Plate Cells in 96-well Plate Prepare_Cells->Plate_Cells Add_Drug Add this compound Dilutions Prepare_Drug->Add_Drug Plate_Cells->Add_Drug Infect_Cells Infect with HIV-1 Add_Drug->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Read_Plate Read Absorbance p24_ELISA->Read_Plate Analyze_Data Calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound cell-based efficacy assay.

Troubleshooting

IssuePossible CauseSolution
High background in p24 ELISA Incomplete washing steps.Ensure thorough washing between ELISA steps as per the kit protocol.
Contamination of reagents.Use fresh, sterile reagents.
Low p24 signal in virus control Low virus titer.Use a higher MOI or a fresh virus stock.
Inefficient infection.Optimize infection conditions (e.g., incubation time).
Problems with the ELISA kit.Check the expiration date and storage conditions of the kit.
High variability between replicates Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.
Uneven cell distribution.Gently mix the cell suspension before plating.
Cytotoxicity observed High concentration of DMSO.Ensure the final DMSO concentration is ≤0.1%.
Drug-induced cytotoxicity.Perform a separate cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).

References

Application Notes & Protocols: Bictegravir Nanoformulation for Long-Acting Pre-Exposure Prophylaxis (PrEP) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1.[1] The development of long-acting (LA) formulations of antiretrovirals (ARVs) is a critical strategy to improve adherence for pre-exposure prophylaxis (PrEP).[2][3] Nanoformulations offer a promising platform to prolong the release and improve the pharmacokinetic profile of drugs like this compound, potentially transforming daily oral regimens into injections administered monthly or even less frequently.[2][4] This document provides detailed protocols and summarized data from preclinical studies on this compound-loaded nanoparticles, specifically those based on the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA) and novel prodrug nanocrystals.[5] These studies demonstrate the potential of nanoformulations to enhance drug retention, improve safety profiles, and provide sustained protective concentrations for HIV PrEP.[4][6]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound nanoformulations.

Table 1: Physicochemical and In Vitro Efficacy of this compound-Only Nanoparticles (BIC NPs)

Parameter BIC in Solution PLGA-BIC NPs Fold Improvement
Particle Size N/A < 200 nm N/A
Encapsulation Efficiency N/A 47.9 ± 6.9% N/A
EC₅₀ (TZM-bl cells) 0.604 μM 0.0038 μM ~159x
CC₅₀ (TZM-bl cells) 2.25 μM 820.4 μM ~365x
Selectivity Index (TZM-bl) 3.7 215,789 ~58,321x
EC₅₀ (PBMCs) 2.33 ± 2.15 μM 0.076 ± 0.45 μM ~30x
Selectivity Index (PBMCs) 0.29 523.33 ~1,805x

Data sourced from a proof-of-concept study on a long-acting BIC nanoformulation.[1]

Table 2: In Vitro Efficacy of Combination this compound/Tenofovir Alafenamide Nanoparticles (BIC+TAF NPs)

Parameter BIC+TAF in Solution BIC+TAF NPs Fold Improvement
IC₅₀ (TZM-bl cells) 0.04 ± 0.039 µg/mL 0.0019 ± 0.0033 µg/mL 21x
IC₅₀ (PBMCs) 1.12 ± 3.8 µg/mL 0.0084 ± 0.0016 µg/mL 131x
Selectivity Index (PBMCs) - - 472x

Data sourced from a concept evaluation study of a combination BIC+TAF nanoformulation.[4]

Table 3: In Vivo Pharmacokinetics of Combination BIC+TAF NPs in BALB/c Mice

Analyte Cₘₐₓ Sustained Plasma Concentration Study Duration
This compound (BIC) 10.5 ± 0.2 µg/mL Above IC₅₀ 30 days
Tenofovir (TFV) 11.4 ± 4.1 µg/mL Above IC₅₀ 30 days
TFV-diphosphate (PBMCs) 12.2 ± 1.1 pmol/10⁶ cells - -

Pharmacokinetic parameters were determined following a single subcutaneous administration of BIC+TAF NPs at a dose of 200 mg/kg per drug.[4]

Experimental Protocols

Protocol 1: Fabrication of PLGA-Based this compound Nanoformulation

This protocol describes a standardized oil-in-water (o/w) emulsion methodology for fabricating PLGA nanoparticles containing this compound.[1]

Materials and Equipment:

  • This compound (BIC) powder

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Methodology:

  • Organic Phase Preparation: Dissolve a defined amount of this compound and PLGA polymer in an organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-energy emulsification using a probe sonicator or a high-speed homogenizer. This process should be carried out in an ice bath to prevent overheating.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours using a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Centrifuge between each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry the suspension to obtain a stable, powdered nanoformulation.

Protocol 2: In Vitro Cytotoxicity and Antiviral Efficacy Assessment

This protocol outlines the steps to evaluate the safety and efficacy of the this compound nanoformulation in cell culture.

Materials and Equipment:

  • TZM-bl cells and Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • This compound nanoformulation (BIC NPs) and BIC in solution (control)

  • HIV-1 viral stocks (e.g., HIV-1NLX, HIV-1ADA)[1]

  • 96-well cell culture plates

  • CO₂ incubator

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[1]

  • Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)

  • Plate reader (luminometer, spectrophotometer)

Methodology:

  • Cytotoxicity Assay (CC₅₀ Determination): a. Seed TZM-bl cells or PBMCs in 96-well plates (e.g., 10⁴ cells/well).[1] b. Treat the cells in triplicate with serial dilutions of BIC NPs and BIC solution for 96 hours. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[1] c. After incubation, measure cell viability using a luminescent assay according to the manufacturer's instructions. d. Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration.

  • Antiviral Efficacy Assay (IC₅₀/EC₅₀ Determination): a. Seed TZM-bl cells or PBMCs in 96-well plates. b. Pre-treat the cells with serial dilutions of BIC NPs and BIC solution for a defined period (e.g., 2-4 hours). c. Infect the cells with a known titer of HIV-1. d. Culture the infected cells for a specified duration (e.g., 4 days).[1] e. Quantify HIV-1 replication. For TZM-bl cells, measure luciferase activity. For PBMCs, measure p24 antigen concentration in the supernatant. f. Calculate the 50% inhibitory or effective concentration (IC₅₀ or EC₅₀) by plotting viral inhibition against drug concentration.[1][4]

  • Selectivity Index (SI) Calculation: a. Calculate the SI using the formula: SI = CC₅₀ / IC₅₀. A higher SI indicates a more favorable safety and efficacy profile.[1]

Protocol 3: In Vivo Pharmacokinetic Evaluation in a Mouse Model

This protocol details a subcutaneous administration study in mice to determine the pharmacokinetic profile of the long-acting this compound nanoformulation.[4]

Materials and Equipment:

  • BALB/c mice (or other appropriate strain)[4]

  • This compound nanoformulation reconstituted in a sterile vehicle

  • Syringes and needles for subcutaneous injection

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Surgical tools for tissue harvesting

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

  • LC-MS/MS system for drug quantification

Methodology:

  • Animal Dosing: a. Acclimatize female BALB/c mice (e.g., 6 weeks old) to the facility conditions.[4] b. Administer a single subcutaneous (s.c.) injection of the reconstituted this compound nanoformulation at a specified dose (e.g., 200 mg/kg).[4]

  • Sample Collection: a. At predetermined time points (e.g., 1, 4, 8 hours, and 1, 3, 7, 14, 21, 30 days), collect blood samples from a cohort of mice via retro-orbital or tail-vein sampling.[4] b. Process the blood by centrifugation to separate plasma. c. At the end of the study or at terminal time points, euthanize the animals and harvest relevant tissues (e.g., lymph nodes, spleen, colon, vaginal tissue) where HIV replication occurs.[4][6] d. Store all plasma and tissue samples at -80°C until analysis.

  • Bioanalysis: a. Extract this compound (and any relevant metabolites or co-formulated drugs) from plasma and tissue homogenates. b. Quantify the drug concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time. b. Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis.

Mandatory Visualizations

G cluster_prep Phase Preparation cluster_proc Core Process cluster_iso Isolation & Final Product A Dissolve BIC + PLGA in Organic Solvent C Emulsification (High-Energy Sonication) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation (Magnetic Stirring) C->D E Centrifugation & Washing D->E F Lyophilization (Freeze-Drying) E->F G Final BIC NP Powder F->G

Caption: Workflow for fabricating this compound nanoparticles (BIC NPs).

G cluster_study In Vivo PK Study Workflow A Acclimatize BALB/c Mice B Single Subcutaneous Injection of BIC NPs A->B C Serial Sampling (Blood & Tissues) B->C D Sample Processing (Plasma & Homogenates) C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Data Analysis E->F G Determine Cmax, Tmax, AUC, Half-life F->G

Caption: Workflow for in vivo pharmacokinetic evaluation in mice.

G cluster_release Proposed Long-Acting Mechanism A Subcutaneous Injection of BIC Nanoformulation B Nanoparticle Depot Formation at Injection Site A->B C Slow Dissociation/Erosion of Nanoparticles B->C Biodegradation D BIC Drug Release into Subcutaneous Space C->D E Absorption into Systemic Circulation (Plasma) D->E Buffering Effect F Sustained Therapeutic Drug Levels E->F

Caption: Mechanism of sustained release from a subcutaneous depot.

References

Application Notes and Protocols: The Use of Bictegravir in HIV-1 Latency Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a latent reservoir of HIV-1 in resting CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of therapy, the virus rebounds from these latently infected cells. The "shock and kill" strategy is a leading therapeutic approach aimed at eradicating this reservoir. This strategy involves reactivating the latent virus with Latency Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance, all while maintaining ART to prevent new infections.

Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), is a cornerstone of modern ART. Its high potency, high barrier to resistance, and favorable pharmacokinetic profile make it an excellent candidate for use in HIV-1 latency research models. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vitro and ex vivo studies of HIV-1 latency. While direct published studies specifically detailing the use of this compound in latency models are limited, the following protocols are based on established methodologies for studying HIV-1 latency with other antiretrovirals and are adapted to leverage the unique characteristics of this compound.

Rationale for Using this compound in HIV-1 Latency Research

This compound offers several advantages for its inclusion in HIV-1 latency research models:

  • High Potency: this compound exhibits potent activity against a wide range of HIV-1 subtypes with a low 50% effective concentration (EC50). This ensures the complete suppression of de novo infection in latency models, which is critical for accurately studying the reactivation of the established latent reservoir.

  • High Barrier to Resistance: The high genetic barrier to resistance of this compound minimizes the risk of viral escape during latency reactivation experiments, ensuring that any observed viral production is from the latent reservoir and not from ongoing replication due to drug resistance.

  • Favorable Pharmacokinetics: this compound has a long intracellular half-life, which provides sustained viral suppression in longer-term ex vivo culture models of HIV-1 latency.

  • Component of a Single-Tablet Regimen: As a component of Biktarvy® (this compound/emtricitabine/tenofovir alafenamide), it is part of a complete and highly effective ART regimen, making it relevant for modeling the clinical scenario in which latency reversal strategies would be employed.

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro and ex vivo efficacy of this compound against HIV-1, highlighting its potent antiviral activity.

ParameterValueCell Type/Assay ConditionReference
EC50 (Wild-Type HIV-1) 0.02–6.6 nmol/LLaboratory and clinical isolates[1]
Protein-Adjusted EC95 361 nmol/LLaboratory strains[1]
EC50 (HIV-1 Subtypes A-G) < 0.05–1.71 nmol/LVarious subtypes[1]

Experimental Protocols

Protocol 1: Establishment of an In Vitro Model of HIV-1 Latency in Primary CD4+ T Cells using this compound

This protocol describes the generation of latently infected primary CD4+ T cells, where this compound is used to prevent ongoing viral replication during the establishment of latency.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • CD4+ T cell isolation kit (negative selection)

  • Recombinant human IL-2

  • Anti-CD3/CD28 antibodies

  • Replication-competent HIV-1 (e.g., NL4-3)

  • This compound (analytical grade)

  • Phytohemagglutinin (PHA)

  • Ficoll-Paque

  • RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

Methodology:

  • Isolation of Resting CD4+ T Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate resting CD4+ T cells from PBMCs using a CD4+ T cell negative selection kit.

  • Activation of CD4+ T Cells:

    • Activate the isolated CD4+ T cells with anti-CD3/CD28 antibodies and PHA in RPMI 1640 supplemented with 10% FBS and IL-2 (20 U/mL) for 48-72 hours.

  • Infection with HIV-1:

    • Infect the activated CD4+ T cells with a replication-competent strain of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate for 4-6 hours.

  • Establishment of Latency with this compound:

    • After infection, wash the cells to remove free virus.

    • Culture the cells in fresh RPMI 1640 medium supplemented with 10% FBS, IL-2, and a concentration of this compound sufficient to block new rounds of infection (e.g., 100 nM).

    • Culture the cells for 7-14 days to allow them to return to a resting state, establishing latency.

  • Confirmation of Latency:

    • Confirm the establishment of latency by measuring the absence of p24 antigen in the culture supernatant and the presence of integrated HIV-1 DNA using qPCR.

Protocol 2: Reactivation of Latent HIV-1 in the Presence of this compound

This protocol details the use of Latency Reversing Agents (LRAs) to reactivate latent HIV-1 in the established primary cell model, with this compound present to prevent viral spread.

Materials:

  • Latently infected primary CD4+ T cells (from Protocol 1)

  • Latency Reversing Agents (LRAs) (e.g., Vorinostat, Panobinostat, Prostratin, Ingenol)

  • This compound

  • RPMI 1640 medium, FBS, IL-2

  • p24 ELISA kit

  • RNA/DNA extraction kits

  • qPCR reagents for HIV-1 RNA and DNA

Methodology:

  • Treatment with LRAs:

    • Plate the latently infected resting CD4+ T cells at a density of 1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of LRAs in the presence of this compound (100 nM) to prevent secondary infections. Include a non-treated control.

    • Incubate for 24-48 hours.

  • Quantification of Viral Reactivation:

    • p24 Antigen: Collect the culture supernatant and measure the concentration of HIV-1 p24 antigen using an ELISA kit.

    • HIV-1 RNA: Extract total RNA from the cells and quantify cell-associated HIV-1 RNA using RT-qPCR.

    • HIV-1 DNA: Extract total DNA from the cells and quantify integrated HIV-1 DNA using qPCR to ensure no new integration has occurred.

Visualizations

Experimental Workflow for In Vitro HIV-1 Latency Model

G cluster_0 Establishment of Latency cluster_1 Reactivation of Latency Isolate Primary CD4+ T Cells Isolate Primary CD4+ T Cells Activate with anti-CD3/CD28 Activate with anti-CD3/CD28 Isolate Primary CD4+ T Cells->Activate with anti-CD3/CD28 PHA, IL-2 Infect with HIV-1 Infect with HIV-1 Activate with anti-CD3/CD28->Infect with HIV-1 Culture with this compound Culture with this compound Infect with HIV-1->Culture with this compound 7-14 days Latently Infected Resting CD4+ T Cells Latently Infected Resting CD4+ T Cells Culture with this compound->Latently Infected Resting CD4+ T Cells Treat with LRA + this compound Treat with LRA + this compound Latently Infected Resting CD4+ T Cells->Treat with LRA + this compound 24-48 hours Quantify Viral Reactivation Quantify Viral Reactivation Treat with LRA + this compound->Quantify Viral Reactivation p24 ELISA p24 ELISA Quantify Viral Reactivation->p24 ELISA HIV-1 RNA (RT-qPCR) HIV-1 RNA (RT-qPCR) Quantify Viral Reactivation->HIV-1 RNA (RT-qPCR) HIV-1 DNA (qPCR) HIV-1 DNA (qPCR) Quantify Viral Reactivation->HIV-1 DNA (qPCR)

Caption: Workflow for establishing and reactivating HIV-1 latency in primary CD4+ T cells.

This compound's Role in the "Shock and Kill" Strategy

G Latent HIV-1 Reservoir Latent HIV-1 Reservoir Reactivating Virus Reactivating Virus Latent HIV-1 Reservoir->Reactivating Virus 'Shock' (LRA) New Infections Blocked New Infections Blocked Reactivating Virus->New Infections Blocked Prevents viral spread Immune Clearance Immune Clearance Reactivating Virus->Immune Clearance 'Kill' This compound This compound This compound->New Infections Blocked

Caption: this compound's mechanism in preventing new infections during "shock and kill".

Conclusion

This compound is a highly suitable antiretroviral agent for use in HIV-1 latency research models due to its potent activity, high barrier to resistance, and favorable pharmacokinetic properties. The protocols outlined in these application notes provide a framework for researchers to incorporate this compound into their in vitro and ex vivo studies of HIV-1 latency. The use of this compound in these models will contribute to a better understanding of the mechanisms of latency and the development of novel curative strategies for HIV-1. It is important to note that while based on established principles, the specific application of this compound in these detailed protocols represents a proposed methodology, as direct published evidence is not yet widely available.

References

Animal Models for the In Vivo Evaluation of Bictegravir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC) is a potent, second-generation integrase strand transfer inhibitor (INSTI) approved for the treatment of HIV-1 infection in combination with other antiretroviral agents. Its favorable pharmacokinetic profile, high barrier to resistance, and potent antiviral activity have made it a cornerstone of modern antiretroviral therapy. The preclinical in vivo evaluation of this compound has been crucial in establishing its safety and efficacy profile. This document provides detailed application notes and protocols for utilizing various animal models in the in vivo assessment of this compound, intended to guide researchers in designing and executing relevant preclinical studies. The primary animal models discussed include mice, rats, and non-human primates (NHPs), each offering unique advantages for pharmacokinetic, toxicokinetic, and efficacy evaluations.

Pharmacokinetic Evaluation of this compound in Animal Models

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1] For this compound, these studies have been conducted in mice, rats, and cynomolgus monkeys to predict human PK parameters and establish a safe therapeutic window.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound observed in various animal models following oral administration.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice

StrainDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference
BALB/c0.83 (1x)12,7891--[2][3]
BALB/c4.15 (5x)365.51--[2][3]
BALB/c8.3 (10x)12,7891--[2][3]
BALB/c16.6 (20x)----[2][3]

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

StrainDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Reference
Sprague-Dawley5----[2]
Sprague-Dawley30----[2]
Sprague-Dawley300----[2]

Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

SexDose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)Reference
Male-3.7--3.3[4]

Note: Some data points are not available in the cited literature and are denoted by "-".

Experimental Protocols

Oral Gavage Administration of this compound in Mice

This protocol describes the standard procedure for administering a single oral dose of this compound to mice for pharmacokinetic or efficacy studies.

Materials:

  • This compound formulation (e.g., suspension in an appropriate vehicle)

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • Mouse restrainer

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least 7 days prior to the experiment. Fast the animals for 4-6 hours before dosing, with water provided ad libitum.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation based on the target dose in mg/kg. The maximum recommended gavage volume for mice is 10 mL/kg.

  • Restraint: Gently but firmly restrain the mouse using a suitable restraining device or by scruffing the neck to immobilize the head and body.

  • Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Drug Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated dose volume.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Blood Sample Collection for Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for serial blood sampling from the saphenous vein of mice to determine the plasma concentration-time profile of this compound.

Materials:

  • Micro-hematocrit tubes or capillary tubes (EDTA-coated)

  • Lancets or 27-gauge needles

  • Gauze pads

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane) and vaporizer (optional, for terminal bleed)

  • Microcentrifuge

Procedure:

  • Animal Restraint: Place the mouse in a restrainer that allows access to the hind leg.

  • Vein Visualization: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein. Applying a small amount of petroleum jelly can also help in visualizing the vein.

  • Puncturing the Vein: Use a lancet or a 27-gauge needle to make a small puncture in the saphenous vein.

  • Blood Collection: Collect the emerging blood drop into an EDTA-coated micro-hematocrit or capillary tube. Typical collection volumes for serial sampling are 20-50 µL per time point.

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • Sample Processing: Immediately transfer the blood sample into a microcentrifuge tube containing an anticoagulant (if not already in the collection tube). Centrifuge the sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage: Carefully aspirate the plasma supernatant and store it at -80°C until analysis.

  • Sampling Time Points: For a typical pharmacokinetic study, collect blood samples at pre-dose (0 hr) and at various time points post-dose, such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]

Tissue Harvesting for Biodistribution Studies in Rats

This protocol details the collection of various tissues from rats to assess the distribution of this compound.

Materials:

  • Surgical instruments (scissors, forceps, scalpels)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials or other appropriate storage tubes

  • Liquid nitrogen or dry ice

  • Homogenizer

  • Animal scale

Procedure:

  • Euthanasia: Euthanize the rat at the designated time point post-dosing using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Dissection: Perform a midline abdominal incision to expose the internal organs. Carefully dissect the target tissues (e.g., liver, kidneys, spleen, brain, lymph nodes).

  • Tissue Rinsing: Immediately rinse each tissue with ice-cold PBS to remove excess blood.

  • Weighing and Snap-Freezing: Blot the tissues dry, weigh them, and then snap-freeze them in liquid nitrogen or on dry ice. Store the frozen tissues at -80°C until homogenization.

  • Tissue Homogenization: On the day of analysis, thaw the tissues on ice. Add a pre-determined volume of homogenization buffer (e.g., PBS) and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. A common ratio is 1 g of tissue to 3-4 mL of buffer.[6]

  • Sample Storage: The tissue homogenates can be stored at -80°C until drug extraction and analysis.

Quantification of this compound in Plasma and Tissue Homogenates by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: this compound is extracted from the biological matrix (plasma or tissue homogenate) and then separated from other components using high-performance liquid chromatography (HPLC). The separated analyte is then ionized and detected by a mass spectrometer, providing high sensitivity and specificity.

Materials and Reagents:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC column (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18, 50 x 2.1 mm, 2.6 µm

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode

      • Multiple Reaction Monitoring (MRM) transitions:

        • This compound: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on instrument tuning)

        • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Efficacy Evaluation of this compound in Animal Models

Efficacy studies in relevant animal models are critical to demonstrate the antiviral activity of this compound in vivo. Humanized mice and SHIV-infected non-human primates are the most commonly used models for this purpose.

Data Presentation: In Vivo Efficacy of this compound

Table 4: Virological Suppression in HIV-1-Infected Humanized Mice Treated with a this compound-Containing Regimen

Mouse ModelTreatment RegimenDuration of TreatmentVirological OutcomeReference
Humanized MiceFTC/BIC/TAF12 weeksComplete and sustained viral suppression[7][8]

Table 5: Immunological Response in SHIV-Infected Macaques

ParameterPre-treatmentPost-treatment with BIC-containing regimenOutcomeReference
CD4+ T cell countVariableMaintained or increasedPreservation of CD4+ T cells[9][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Inhibition of HIV-1 Integrase

This compound exerts its antiviral effect by binding to the active site of the HIV-1 integrase enzyme.[11] This binding chelates the two catalytic magnesium ions, which are essential for the strand transfer reaction.[12] By blocking this step, this compound prevents the integration of the viral DNA into the host cell's genome, thereby halting the HIV replication cycle.[13]

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA Integration->Host DNA Viral DNA integration into host genome Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound This compound->Integration Inhibits

Caption: Mechanism of this compound action on the HIV replication cycle.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.

PK_Workflow Animal Acclimatization Animal Acclimatization Animal Dosing Animal Dosing Animal Acclimatization->Animal Dosing Dose Preparation Dose Preparation Dose Preparation->Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Separation->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

References

Application Note: Forced Degradation Studies for Bictegravir Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways.[3][4] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final drug product.[5]

This application note provides a detailed protocol for conducting forced degradation studies on Bictegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The methodologies outlined are based on established and validated practices to ensure the generation of reliable and reproducible data.

Experimental Protocols

Detailed methodologies for subjecting this compound to various stress conditions are provided below. These protocols are designed to induce sufficient degradation to be detected by appropriate analytical techniques, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Preparation of Stock Solution

A standard stock solution of this compound is prepared to be used across all stress conditions.

  • Accurately weigh 50 mg of this compound standard.[6]

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sonicate the mixture for 15 minutes to ensure complete dissolution.[6]

  • Dilute the solution to the final volume with the diluent to achieve a concentration of 5000 µg/mL.[6]

Acidic Degradation
  • Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N Hydrochloric Acid (HCl).[6]

  • Keep the solution at room temperature for 30 minutes.[6]

  • Neutralize the solution by adding 1 mL of 1N Sodium Hydroxide (NaOH).[6]

  • Dilute the final solution to the mark with the diluent.[6]

Alternative Condition: To induce further degradation, the solution can be refluxed with 2N HCl at 60°C for 30 minutes.[7]

Alkaline Degradation
  • Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N Sodium Hydroxide (NaOH).[6]

  • Keep the solution at room temperature for 30 minutes.[6]

  • Neutralize the solution by adding 1 mL of 1N Hydrochloric Acid (HCl).[6]

  • Dilute the final solution to the mark with the diluent.[6]

Alternative Condition: For more extensive degradation, the drug solution can be refluxed with 2N NaOH at 60°C for 30 minutes.[7]

Oxidative Degradation
  • Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 10% Hydrogen Peroxide (H₂O₂).[6]

  • Keep the solution at room temperature for 30 minutes.[6]

  • Dilute the final solution to the mark with the diluent.[6]

Alternative Condition: Refluxing the drug solution with 20% H₂O₂ can also be performed to study oxidative stability.[7] Studies have shown that this compound is sensitive to oxidative conditions.[1][8]

Thermal Degradation
  • Weigh 70 mg of this compound standard and place it in a hot air oven at 105°C for six hours.[6]

  • After the exposure period, accurately weigh 50 mg of the thermally stressed standard.[6]

  • Transfer it to a 10 mL volumetric flask and dilute to the mark with the diluent.[6]

  • Further dilute 1 mL of this solution to 10 mL with the diluent to achieve a final concentration of 500 µg/mL.[6]

Alternative Condition: The drug solution can be placed in an oven at 105°C for 6 hours.[7]

Photolytic Degradation
  • Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.

  • Dilute to the mark with the diluent.

  • Expose the solution to UV light in a photostability chamber for 6 hours or for a total of 200 watt-hours/m².[6][7]

  • A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

Data Presentation

The following tables summarize the quantitative data from forced degradation studies on this compound, providing a clear comparison of its stability under different stress conditions.

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionDurationTemperature
Acidic1N HCl30 minutesRoom Temperature
Alkaline1N NaOH30 minutesRoom Temperature
Oxidative10% H₂O₂30 minutesRoom Temperature
ThermalHot Air Oven6 hours105°C
PhotolyticUV Light6 hoursRoom Temperature

Table 2: Percentage Degradation of this compound under Various Stress Conditions

Stress Condition% Degradation
Acid Hydrolysis0.61%[6]
Base Hydrolysis0.63%[6]
Oxidative0.73%[6]
Thermal0.42%[6]
Photolytic0.00%[6]

Note: The percentage of degradation can vary depending on the exact experimental conditions and the analytical method used.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for forced degradation studies and the logical relationship between the stress conditions and the analysis of degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution This compound Stock Solution acid Acidic Degradation stock_solution->acid alkali Alkaline Degradation stock_solution->alkali oxidative Oxidative Degradation stock_solution->oxidative thermal Thermal Degradation stock_solution->thermal photo Photolytic Degradation stock_solution->photo hplc RP-HPLC Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc identification Degradation Product Identification (LC-MS) hplc->identification

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Logic cluster_input Input cluster_stressors Stressors cluster_output Output drug This compound Drug Substance acid_stress Acid drug->acid_stress base_stress Base drug->base_stress oxidative_stress Oxidizing Agent drug->oxidative_stress thermal_stress Heat drug->thermal_stress photo_stress Light drug->photo_stress degraded_sample Stressed Sample Mixture acid_stress->degraded_sample base_stress->degraded_sample oxidative_stress->degraded_sample thermal_stress->degraded_sample photo_stress->degraded_sample analysis Stability Indicating Method (e.g., RP-HPLC) degraded_sample->analysis results Degradation Profile & Product Identification analysis->results

Caption: Logical relationship of the forced degradation process.

Conclusion

The forced degradation studies outlined in this application note provide a robust framework for assessing the intrinsic stability of this compound. By systematically applying acidic, alkaline, oxidative, thermal, and photolytic stress conditions, researchers can effectively identify potential degradation products. This is essential for the development and validation of stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products throughout their shelf life. The provided protocols and data serve as a valuable resource for scientists and professionals engaged in the development and quality control of antiretroviral drugs.

References

Application Notes: Simultaneous Estimation of Bictegravir and Other Antiretrovirals by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the simultaneous estimation of Bictegravir (BIC) along with other co-formulated antiretroviral drugs, such as Emtricitabine (FTC) and Tenofovir Alafenamide (TAF), using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described are stability-indicating and have been validated according to International Conference on Harmonization (ICH) guidelines, ensuring accuracy, precision, and reliability for routine quality control analysis of pharmaceutical dosage forms.

Introduction

This compound is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretrovirals for the treatment of HIV-1 infection. A common fixed-dose combination tablet contains this compound, Emtricitabine, and Tenofovir Alafenamide. The development of a simple, rapid, and reliable analytical method for the simultaneous quantification of these drugs is crucial for quality control in pharmaceutical industries. The RP-HPLC methods detailed below are designed for this purpose.

Experimental Protocols

Several validated RP-HPLC methods are available for the simultaneous determination of this compound, Emtricitabine, and Tenofovir Alafenamide in bulk and pharmaceutical dosage forms.[1][2][3] Below are detailed protocols for two distinct methods.

Method 1: Isocratic RP-HPLC with Methanol and Triethylamine Buffer

This method employs an isocratic elution using a C18 column with a mobile phase consisting of a triethylamine buffer and methanol.[4][5][6]

Chromatographic Conditions:

  • Instrument: HPLC system equipped with a PDA detector (e.g., WATERS system 2695 separation module)[4][5]

  • Column: Inertsil ODS C18 (4.6 x 250 mm, 5 µm)[4][5]

  • Mobile Phase: 0.2% Triethylamine buffer and Methanol (40:60 v/v)[4][5]

  • Flow Rate: 1.2 mL/min[4][5]

  • Detection Wavelength: 260 nm[4][5]

  • Injection Volume: 20 µL[4][5]

  • Column Temperature: Ambient

Preparation of Solutions:

  • Buffer Preparation: Add 2 mL of Triethylamine to 1000 mL of HPLC grade water and adjust the pH to 3.5 with dilute formic acid.[7]

  • Mobile Phase Preparation: Mix 400 mL of the prepared buffer with 600 mL of HPLC grade methanol. Degas the mixture before use.[7]

  • Standard Stock Solution: Accurately weigh and transfer 25 mg of this compound, 200 mg of Emtricitabine, and 25 mg of Tenofovir Alafenamide working standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution.[4]

  • Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

Method 2: Isocratic RP-HPLC with Acetonitrile and Phosphate Buffer

This alternative method utilizes a different buffer and organic modifier for chromatographic separation.[3][8]

Chromatographic Conditions:

  • Instrument: HPLC with a UV-Visible or PDA detector

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or Denali C18 (150 mm × 4.6 mm, 5 µm)[3][8]

  • Mobile Phase: 0.01N Potassium Dihydrogen Phosphate (KH2PO4) buffer and Acetonitrile (60:40 v/v) or 50:50 v/v[1][3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Detection Wavelength: 272 nm[1][3]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[1][3]

Preparation of Solutions:

  • Buffer Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.01N solution. Adjust the pH if necessary with phosphoric acid.[3]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mixture before use.[1][3]

  • Standard and Sample Preparation: Follow a similar procedure as described in Method 1, using the mobile phase of this method as the diluent.

Data Presentation

The performance of these HPLC methods is summarized in the tables below, providing key validation parameters for the simultaneous estimation of this compound, Emtricitabine, and Tenofovir Alafenamide.

Table 1: Chromatographic Parameters

ParameterMethod 1Method 2
This compound Retention Time (min) 5.998[4][7]2.9, 3.219[3][8]
Emtricitabine Retention Time (min) 2.805[4][7]2.2, 2.303[3][8]
Tenofovir Alafenamide Retention Time (min) 4.537[4][7]3.3, 3.754[3][8]

Table 2: Method Validation Parameters

ParameterThis compoundEmtricitabineTenofovir AlafenamideReference
Linearity Range (µg/mL) 25-125100-50012.5-62.5[4][6]
12.5-7550-3006.25-37.5[1][3]
% Recovery 99.26-100.3099.06-100.7999.66-100.06[7]
100.6599.89100.38[1][8]
Limit of Detection (LOD) (µg/mL) ---
Limit of Quantification (LOQ) (µg/mL) -4.240.47[9]

Data not available is represented by a dash.

Mandatory Visualizations

The following diagram illustrates the general workflow for the development and validation of an RP-HPLC method for the simultaneous estimation of antiretroviral drugs.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_results Results & Application prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions (from dosage form) prep_sample->injection prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Detector, Flow Rate) prep_mobile->hplc_system hplc_system->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram quantification Quantification of Analytes chromatogram->quantification specificity Specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness stability Solution Stability report Generate Report quantification->report routine_analysis Application in Routine QC report->routine_analysis

Caption: Workflow for HPLC Method Development and Validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Bictegravir HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Bictegravir. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

1. What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for the reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an aqueous buffer and an organic modifier. Several published methods utilize a combination of a buffer (such as phosphate or triethylamine) and an organic solvent like methanol or acetonitrile.[1][2][3] For instance, a mobile phase consisting of 0.2% triethylamine buffer and methanol in a 40:60 v/v ratio has been successfully used.[1][3] Another effective mobile phase is a 60:40% v/v mixture of 0.01N potassium dihydrogen phosphate (KH2PO4) buffer and acetonitrile.[2]

2. How can I improve the peak shape for this compound?

Poor peak shape, such as tailing, can often be attributed to secondary interactions between the analyte and the stationary phase. To mitigate this, consider the following:

  • Adjusting Mobile Phase pH: Ensure the pH of the aqueous portion of your mobile phase is controlled. For this compound, which has basic nitrogens, using a slightly acidic mobile phase can help to protonate the molecule and reduce tailing.

  • Adding an Ion-Pairing Agent or Amine Modifier: Incorporating a small amount of an amine modifier like triethylamine (TEA) can help to mask active silanol groups on the silica-based stationary phase, thereby improving peak symmetry.[1][3]

  • Optimizing Organic Modifier Concentration: Varying the ratio of the organic solvent (methanol or acetonitrile) to the aqueous buffer can influence peak shape. Experiment with small, incremental changes to find the optimal composition.

3. My this compound peak is showing a drifting retention time. What are the possible causes?

Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of proper equilibration.

  • Mobile Phase Instability: If the mobile phase is prepared by mixing volatile components, its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.[2][4]

  • Pump Performance Issues: Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks, bubbles in the solvent lines, and ensure proper pump maintenance.

4. How do I resolve this compound from its impurities or co-formulated drugs?

Achieving adequate resolution between this compound and other components requires careful optimization of the chromatographic conditions:

  • Mobile Phase Composition: The choice and ratio of the organic modifier and the pH of the aqueous buffer are critical. A systematic evaluation of different solvent strengths and pH values can help to achieve the desired separation.

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient program, where the mobile phase composition is changed over the course of the run, can be employed to separate closely eluting peaks.

  • Stationary Phase Selection: While C18 is a common choice, other stationary phase chemistries (e.g., C8, Phenyl-Hexyl) may offer different selectivity and could be explored if resolution is challenging.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak for this compound Injection issue (air bubble in syringe, incorrect injection volume).Detector issue (lamp off, incorrect wavelength).Sample degradation.Check the autosampler or manual injector for proper operation.Verify detector settings, including wavelength (e.g., 260 nm or 272 nm) and lamp status.[1][2][3][4]Prepare a fresh sample and standard.
Peak Tailing Secondary interactions with the stationary phase.Column overload.Mobile phase pH inappropriate.Add a competing base like triethylamine (e.g., 0.2%) to the mobile phase.[1][3]Reduce the sample concentration.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Peak Fronting Sample solvent stronger than the mobile phase.Column overload.Dissolve the sample in the mobile phase or a weaker solvent.Decrease the injection volume or sample concentration.
Poor Resolution Between this compound and Another Peak Mobile phase composition is not optimal.Inappropriate stationary phase.Adjust the ratio of organic to aqueous phase.Change the organic modifier (e.g., from methanol to acetonitrile or vice versa).Consider a different column chemistry with different selectivity.
Unstable Baseline (Drift or Noise) Air bubbles in the system.Contaminated mobile phase or column.Pump malfunction.Degas the mobile phase.Flush the system with a strong solvent.Check pump seals and pistons for wear.

Experimental Protocols

Below are examples of detailed methodologies for this compound HPLC analysis, summarized from published literature.

Method 1: Isocratic RP-HPLC for Simultaneous Estimation of this compound, Emtricitabine, and Tenofovir Alafenamide[1][3]
  • Chromatographic System: Waters HPLC system with a PDA detector and Empower-2 software.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.2% triethylamine (TEA) buffer and methanol in a 40:60 (v/v) ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Retention Time for this compound: Approximately 5.998 minutes.[1][5]

Method 2: Isocratic RP-HPLC for Simultaneous Estimation of this compound, Emtricitabine, and Tenofovir Alafenamide[2]
  • Chromatographic System: Waters HPLC 2695 system with a PDA detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.01N KH2PO4 buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Retention Time for this compound: Approximately 2.9 minutes.

Data Presentation

The following tables summarize key quantitative data from various HPLC methods for this compound analysis.

Table 1: Mobile Phase Compositions and Ratios

Method ReferenceAqueous PhaseOrganic PhaseRatio (Aqueous:Organic)
Attaluri et al.[1][3]0.2% Triethylamine BufferMethanol40:60
Deepthi R et al.[2]0.01N KH2PO4 BufferAcetonitrile60:40
Kokkirala & Suryakala[6]0.1% Formic Acid (pH 2.2)Acetonitrile50:50

Table 2: Chromatographic Conditions

Method ReferenceFlow Rate (mL/min)Column Temperature (°C)Detection Wavelength (nm)This compound Retention Time (min)
Attaluri et al.[1][3]1.2Ambient2605.998[1][5]
Deepthi R et al.[2]1.0302722.9
Kokkirala & Suryakala[6]1.0302723.219

Visualizations

The following diagrams illustrate key workflows and relationships relevant to optimizing the HPLC analysis of this compound.

TroubleshootingWorkflow Start Problem Encountered Issue_Type Identify Issue Type Start->Issue_Type No_Peak No / Small Peak Issue_Type->No_Peak Peak Presence Bad_Shape Poor Peak Shape (Tailing / Fronting) Issue_Type->Bad_Shape Peak Shape Bad_Resolution Poor Resolution Issue_Type->Bad_Resolution Separation Drifting_RT Drifting Retention Time Issue_Type->Drifting_RT Reproducibility Check_Injection Check Injection System (Syringe, Loop, Volume) No_Peak->Check_Injection Check_Detector Check Detector (Wavelength, Lamp) No_Peak->Check_Detector Check_Sample Prepare Fresh Sample No_Peak->Check_Sample Adjust_pH Adjust Mobile Phase pH Bad_Shape->Adjust_pH Add_Modifier Add Amine Modifier (e.g., TEA) Bad_Shape->Add_Modifier Adjust_Concentration Adjust Sample Concentration Bad_Shape->Adjust_Concentration Adjust_Organic_Ratio Adjust Organic:Aqueous Ratio Bad_Resolution->Adjust_Organic_Ratio Change_Organic Change Organic Solvent (MeOH <-> ACN) Bad_Resolution->Change_Organic Change_Column Try Different Column Chemistry Bad_Resolution->Change_Column Equilibrate_Column Ensure Full Column Equilibration Drifting_RT->Equilibrate_Column Check_Temp Verify Column Temperature Stability Drifting_RT->Check_Temp Check_Pump Check Pump Performance (Leaks, Bubbles) Drifting_RT->Check_Pump

Caption: A troubleshooting workflow for common HPLC issues.

MobilePhaseOptimization cluster_MobilePhase Mobile Phase Components cluster_Effects Impact on Chromatogram Organic_Modifier Organic Modifier (Methanol / Acetonitrile) Retention_Time Retention Time Organic_Modifier->Retention_Time Strongly Influences Resolution Resolution Organic_Modifier->Resolution Affects Aqueous_Buffer Aqueous Buffer (Phosphate / TEA) Peak_Shape Peak Shape (Symmetry) Aqueous_Buffer->Peak_Shape Improves (TEA) Selectivity Selectivity Aqueous_Buffer->Selectivity Influences pH_Modifier pH Modifier (Acid / Base) pH_Modifier->Retention_Time Affects pH_Modifier->Peak_Shape Improves pH_Modifier->Selectivity Strongly Influences

References

Technical Support Center: Bictegravir Solubility for In vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for dissolving and using Bictegravir in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. This compound is practically insoluble in aqueous solutions and ethanol. When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of this compound.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported maximum solubility of this compound in DMSO varies between suppliers. It is recommended to consult the product data sheet from your specific supplier. The table below summarizes available data.

Table 1: Reported Solubility of this compound in DMSO

SupplierMax Concentration (mg/mL)Max Concentration (mM)Notes
MedKoo Biosciences86.65192.48
Selleck Chemicals24.22Recommends using fresh DMSO as moisture can reduce solubility.

Q3: My this compound powder is not dissolving easily. What can I do?

A3: If you encounter difficulty dissolving this compound, gentle warming and sonication can be employed to facilitate the process. One supplier suggests heating the solution to 37°C and then placing it in an ultrasonic bath for a period to enhance solubility. Always ensure your vial is properly sealed to prevent solvent evaporation.

Q4: Can I use the sodium salt of this compound? Does it have better solubility?

Troubleshooting Guide: Preventing Precipitation in Aqueous Media

A common challenge researchers face is the precipitation of a compound when the DMSO stock solution is diluted into aqueous cell culture media. The following guide provides steps to troubleshoot and mitigate this issue.

Problem: this compound precipitates out of solution after dilution into my cell culture medium.

Step 1: Initial Checks & Optimization

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 1%, as DMSO can be toxic to cells at higher concentrations. A final concentration of 0.1% to 0.5% is a common target.

  • Dilution Method: Add the this compound stock solution to your culture medium dropwise while vortexing or swirling the medium. This rapid mixing can help prevent localized high concentrations of the compound that can lead to immediate precipitation.

  • Temperature: Pre-warm your culture medium to 37°C before adding the this compound stock solution. Temperature can influence the solubility of compounds.

Step 2: Advanced Solubilization Techniques

If precipitation persists, consider these more advanced strategies, which are general techniques for poorly soluble drugs:

  • Use of Co-solvents: Incorporating a water-miscible, non-toxic organic solvent in your final dilution may improve solubility. Polyethylene glycols (PEGs) or propylene glycol are sometimes used, but their compatibility with your specific cell line must be verified.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the final medium can sometimes increase the solubility of a compound. This is highly dependent on the chemical properties of the drug and must be done with caution to not affect cell viability or the experiment's outcome.

  • Use of Surfactants: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can aid solubility in cell-free assays. However, these are generally not suitable for cell-based assays as they can be cytotoxic.

  • Formulation with Excipients: For more complex applications, nanoformulations or complexation with agents like cyclodextrins can significantly enhance aqueous solubility and bioavailability. These approaches require significant formulation development.

Below is a decision-making flowchart to guide your troubleshooting process.

G start Precipitation Observed in Cell Culture Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso adjust_dmso Reduce DMSO concentration in final dilution. check_dmso->adjust_dmso No check_dilution Are you adding stock dropwise with mixing? check_dmso->check_dilution Yes adjust_dmso->check_dilution improve_mixing Improve mixing technique: Add stock to vortexing medium. check_dilution->improve_mixing No check_temp Is medium pre-warmed to 37°C? check_dilution->check_temp Yes improve_mixing->check_temp warm_medium Pre-warm medium before adding drug stock. check_temp->warm_medium No advanced Consider Advanced Techniques: - Co-solvents - pH adjustment (assay dependent) - Nanoformulation check_temp->advanced Yes (Still Precipitating) warm_medium->advanced end_ok Problem Resolved advanced->end_ok If successful

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol is based on a reported solubility of 2 mg/mL (4.22 mM) and provides a conservative starting concentration. Adjust calculations based on the solubility data provided by your specific supplier.

Materials:

  • This compound powder (Molecular Weight: ~449.4 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettors and sterile tips

Procedure:

  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 20 mM stock solution:

    • Mass (g) = 20 mmol/L * 0.001 L * 449.4 g/mol = 0.008988 g = 8.99 mg

  • Weigh Compound: Carefully weigh out approximately 9 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 9.0 mg of this compound, you would add:

    • Volume (mL) = (9.0 mg / 449.4 mg/mmol) / 20 mmol/L = 0.00100 L = 1.0 mL

  • Dissolve: Cap the vial securely and vortex until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

The following diagram illustrates the general workflow for preparing a stock solution.

G cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate Mass of this compound Weigh 2. Weigh Powder Calculate->Weigh AddSolvent 3. Add Anhydrous DMSO Weigh->AddSolvent Dissolve 4. Vortex / Sonicate to Dissolve AddSolvent->Dissolve Filter 5. Sterile Filter (Optional) Dissolve->Filter Aliquot 6. Aliquot into Single-Use Tubes Filter->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution.

Technical Support Center: Enhancing the Metabolic Stability of Bictegravir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the metabolic stability of Bictegravir analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound is primarily metabolized in the liver through two main pathways: oxidation and glucuronidation.[1][2][3][4] The key enzymes involved are Cytochrome P450 3A4 (CYP3A4) for oxidation and UDP Glucuronosyltransferase 1A1 (UGT1A1) for glucuronidation.[1][2][4][5] Renal excretion of the unchanged drug is a minor elimination pathway.[6][7]

Q2: What are the main strategies to improve the metabolic stability of this compound analogs?

The two primary strategies to enhance the metabolic stability of this compound analogs are:

  • Deuteration: This involves the selective replacement of hydrogen atoms with deuterium at metabolically labile positions. The stronger carbon-deuterium bond can slow down metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and reduced formation of metabolites.

  • Bioisosteric Replacement: This strategy involves substituting metabolically susceptible functional groups or parts of the molecule with other groups (bioisosteres) that have similar physical or chemical properties but are more resistant to metabolism. For example, replacing a metabolically "soft" C-H bond with a more stable C-F bond.

Q3: Which in vitro assays are most suitable for assessing the metabolic stability of this compound analogs?

The most common and suitable in vitro assays are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in Phase I enzymes like CYPs. It is a good initial screen for oxidative metabolism.[8][9]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and therefore contains both Phase I and Phase II metabolic enzymes, as well as transporters.[8] It provides a more comprehensive picture of a compound's metabolic fate.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of metabolic pathways.

Q4: How do I interpret conflicting results between microsomal and hepatocyte stability assays?

Discrepancies between these assays are not uncommon and can provide valuable insights.[10]

  • Higher stability in microsomes than in hepatocytes: This could suggest that the compound is primarily metabolized by Phase II enzymes (e.g., UGTs), which are present in hepatocytes but not as active in standard microsomal assays. It could also indicate the involvement of cellular uptake transporters present in hepatocytes.

  • Lower stability in microsomes than in hepatocytes: This might indicate that the compound has low cell permeability, preventing it from reaching the metabolic enzymes inside the hepatocytes.[11] It could also be due to the presence of efflux transporters in hepatocytes that are not in microsomes.

Troubleshooting Guides

Troubleshooting High Variability in Metabolic Stability Assays
Observed Issue Potential Cause Troubleshooting Step
High well-to-well or day-to-day variability in hepatocyte stability assays. Inconsistent cell viability or density.Ensure consistent thawing and handling of cryopreserved hepatocytes. Perform a cell count and viability check (e.g., trypan blue exclusion) before each experiment.[12]
pH shift in the incubation medium.Use a buffer with sufficient capacity, such as Leibovitz L-15 medium, which is less dependent on CO2 for pH maintenance.[13]
Inconsistent shaking or incubation conditions.Ensure uniform shaking speed and temperature across all wells and experiments.
Inconsistent results in microsomal stability assays. Variability in microsomal protein concentration.Accurately determine the protein concentration of the microsomal preparation before each experiment.
Degradation of NADPH cofactor.Prepare fresh NADPH solutions for each experiment and keep them on ice.
Non-specific binding to plasticware.Use low-binding plates and pipette tips. Pre-treating plates with a solution of the compound might also help.[14]
Troubleshooting Unexpected Results in Metabolic Stability Assays
Observed Issue Potential Cause Troubleshooting Step
Unexpectedly high clearance in microsomal or hepatocyte assays. Chemical instability of the compound in the assay buffer.Run a control incubation without microsomes or hepatocytes to assess the chemical stability of the compound under the assay conditions.
Contamination of reagents or plasticware with metabolizing enzymes.Use fresh, high-quality reagents and sterile, disposable plasticware.
Low or no clearance observed for a compound expected to be metabolized. Poor solubility of the compound in the incubation medium.Check the solubility of the compound in the assay buffer. The use of a co-solvent like DMSO (typically at <0.5%) can help, but its effect on enzyme activity should be evaluated.
The compound is a low-turnover compound.For low-clearance compounds, extend the incubation time or use specialized assays like the hepatocyte relay method or co-culture systems.[15][16]
Low recovery of the compound at the initial time point (T=0). High non-specific binding to the assay components (microsomes, hepatocytes, or plasticware).Quantify the extent of non-specific binding. This can be done by comparing the compound concentration in the supernatant after incubation with and without the biological matrix.[14]
Instability of the compound in the quenching solvent (e.g., acetonitrile).Evaluate the stability of the compound in the quenching solvent.
Troubleshooting LC-MS/MS Analysis
Observed Issue Potential Cause Troubleshooting Step
Poor peak shape or retention time shifts. Matrix effects from the biological sample.Optimize the sample preparation method to remove interfering substances. A more thorough solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be needed.
Inappropriate LC column or mobile phase.Screen different LC columns and mobile phase compositions to achieve optimal separation and peak shape.
Inconsistent or low signal intensity. Ion suppression or enhancement due to co-eluting matrix components.Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[17]
Instability of the analyte or its metabolites in the processed sample.Assess the stability of the compound in the autosampler and during storage. Acidifying the sample can sometimes prevent degradation of unstable metabolites.[18]

Quantitative Data Summary

The following table provides a hypothetical comparison of the metabolic stability of this compound and two of its potential analogs, illustrating the impact of different chemical modifications.

CompoundModificationt1/2 (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
This compound -1205.8
Analog 1 Deuteration at a key metabolic site2402.9
Analog 2 Bioisosteric replacement of a metabolically labile group3002.3

Experimental Protocols

Microsomal Stability Assay Protocol
  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls (e.g., a high-clearance and a low-clearance compound) in a suitable solvent (e.g., DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound working solution (final concentration typically 1 µM), and the microsomal suspension (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay Protocol
  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).

    • Prepare a working solution of the test compound and positive controls.

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension and the test compound working solution (final concentration typically 1 µM).

    • Incubate the plate at 37°C with continuous shaking in a humidified incubator.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and add it to a plate containing a cold quenching solution.

  • Sample Processing and Analysis:

    • Follow the same procedure as for the microsomal stability assay (centrifugation and LC-MS/MS analysis of the supernatant).

  • Data Analysis:

    • Calculate t1/2 and CLint as described for the microsomal stability assay, normalizing the intrinsic clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).

Visualizations

cluster_strategies Strategies to Enhance Metabolic Stability cluster_assays In Vitro Assessment cluster_outcome Desired Outcome Deuteration Deuteration (Kinetic Isotope Effect) Microsomal Microsomal Stability Assay (Phase I Metabolism) Deuteration->Microsomal Test in Bioisosterism Bioisosteric Replacement (Blocking Metabolic Soft Spots) Bioisosterism->Microsomal Test in Hepatocyte Hepatocyte Stability Assay (Phase I & II Metabolism) Microsomal->Hepatocyte Confirm in Increased_Stability Increased Metabolic Stability of this compound Analog Hepatocyte->Increased_Stability Leads to Bictegravir_Analog This compound Analog Design Bictegravir_Analog->Deuteration Bictegravir_Analog->Bioisosterism

Caption: Logical workflow for enhancing the metabolic stability of this compound analogs.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 UGT1A1 UGT1A1 This compound->UGT1A1 Oxidative_Metabolites Oxidative Metabolites (e.g., Hydroxy-Bictegravir) CYP3A4->Oxidative_Metabolites Oxidation Oxidative_Metabolites->UGT1A1 Further Conjugation Glucuronide_Conjugates Glucuronide Conjugates (e.g., Ether Glucuronide) UGT1A1->Glucuronide_Conjugates Glucuronidation

Caption: Primary metabolic pathways of this compound.

start Start: Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffer, Cofactors) incubate Incubate at 37°C start->incubate sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile + Internal Standard) sample->quench process Process Sample (Protein Precipitation by Centrifugation) quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate Parameters (t1/2, CLint) analyze->calculate end End: Report Results calculate->end

Caption: Experimental workflow for in vitro metabolic stability assays.

References

Technical Support Center: Overcoming Challenges in Bictegravir Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bictegravir prodrugs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long-acting this compound ester prodrugs, such as the stearate monomer (M2BIC) and the octadecanedioate dimer (MXBIC).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound ester prodrugs?

A1: The most frequently encountered challenges include:

  • Low reaction yield: This can be due to the steric hindrance of the tertiary alcohol group on the this compound molecule, which can make it difficult for the esterification reaction to proceed to completion.

  • Incomplete conversion: Unreacted this compound can remain in the reaction mixture, complicating the purification process.

  • Side product formation: Undesired side reactions can lead to the formation of impurities that are difficult to separate from the desired prodrug.

  • Difficult purification: The high lipophilicity of the long-chain ester prodrugs can make them challenging to purify using standard chromatographic techniques.

  • Prodrug instability: The ester linkage of the prodrug can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to degradation of the product.

Q2: How can I improve the yield of the esterification reaction?

A2: To improve the reaction yield, consider the following strategies:

  • Choice of coupling agents: Use highly reactive acylating agents, such as acyl chlorides, in combination with a suitable base to activate the reaction.

  • Reaction conditions: Optimize the reaction temperature and time. In some cases, a higher temperature may be required to overcome the energy barrier for the reaction, but this must be balanced against the risk of side product formation.

  • Stoichiometry: Use a slight excess of the acylating agent to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Catalyst: The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly improve the rate and yield of the reaction.

Q3: What are the best methods for purifying this compound ester prodrugs?

A3: Given the lipophilic nature of these prodrugs, a combination of techniques is often most effective:

  • Extraction: A liquid-liquid extraction is a crucial first step to remove water-soluble impurities and unreacted starting materials.

  • Flash chromatography: Column chromatography using a silica gel stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is a common method for separating the prodrug from unreacted this compound and other impurities.[1]

  • Precipitation/Crystallization: Precipitation or crystallization from a suitable solvent system can be an effective final purification step to obtain a high-purity product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot for the this compound starting material should diminish and a new, less polar spot for the prodrug should appear and intensify as the reaction proceeds.

Q5: What are potential side products in the synthesis of this compound ester prodrugs?

A5: Potential side products can arise from:

  • Reaction with other functional groups: Although the tertiary alcohol is the primary site of esterification, there is a possibility of reaction at other nucleophilic sites on the this compound molecule under harsh conditions.

  • Decomposition of starting materials or products: High temperatures or prolonged reaction times can lead to the degradation of both this compound and its prodrug.

  • Reactions involving the acylating agent: The acylating agent itself can undergo side reactions, leading to impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound ester prodrugs.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive acylating agent. 2. Steric hindrance around the tertiary alcohol of this compound. 3. Inadequate reaction temperature or time. 4. Ineffective base or catalyst.1. Use a more reactive derivative, such as an acyl chloride, instead of a carboxylic acid with a coupling agent. 2. Increase the reaction temperature and/or prolong the reaction time. Use a catalyst like DMAP to overcome steric hindrance. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 4. Ensure the base used is strong enough to deprotonate the alcohol and is non-nucleophilic.
Incomplete Reaction (Presence of Starting Material) 1. Insufficient amount of acylating agent. 2. Reaction has not reached equilibrium or has stalled. 3. Deactivation of the catalyst.1. Add a slight excess (1.1-1.5 equivalents) of the acylating agent. 2. Extend the reaction time and continue monitoring. If the reaction has stalled, consider re-evaluating the reaction conditions (temperature, solvent). 3. Add a fresh portion of the catalyst.
Multiple Spots on TLC/HPLC (Side Product Formation) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Use of an inappropriate base that may be causing side reactions.1. Reduce the reaction temperature. 2. Optimize the reaction time by careful monitoring. 3. Switch to a non-nucleophilic base such as triethylamine or diisopropylethylamine.
Difficulty in Purifying the Prodrug 1. The prodrug is highly lipophilic and streaks on silica gel. 2. The prodrug and unreacted this compound have similar polarities. 3. The prodrug is unstable on silica gel.1. Use a less polar solvent system for chromatography. Consider using a different stationary phase, such as alumina or reverse-phase silica. 2. Optimize the solvent system for flash chromatography to achieve better separation. A shallow gradient may be necessary. 3. Minimize the time the prodrug is on the silica gel column. Consider alternative purification methods like precipitation.
Product Degradation (Observed during workup or storage) 1. The ester bond is being cleaved by acid or base during workup. 2. The prodrug is sensitive to light or air. 3. Improper storage conditions.1. Ensure all workup steps are performed under neutral pH conditions. Use a mild bicarbonate wash to neutralize any acid. 2. Handle and store the prodrug under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. 3. Store the final product at a low temperature (e.g., -20°C) under an inert atmosphere.

Experimental Protocols

The following are generalized protocols for the synthesis of monomeric and dimeric this compound ester prodrugs. Researchers should optimize these protocols for their specific experimental setup.

Synthesis of this compound Stearate Monomer (M2BIC)
  • Materials:

    • This compound

    • Stearoyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA or DIPEA (1.5 equivalents) and a catalytic amount of DMAP to the solution and stir.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of stearoyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield M2BIC.

Synthesis of this compound Octadecanedioate Dimer (MXBIC)
  • Materials:

    • This compound

    • Octadecanedioyl dichloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (2.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add TEA or DIPEA (3 equivalents) and a catalytic amount of DMAP to the solution and stir.

    • Cool the reaction mixture to 0°C.

    • Slowly add a solution of octadecanedioyl dichloride (1 equivalent) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or HPLC.

    • Follow the same workup and purification procedure as described for M2BIC to obtain MXBIC.

Data Presentation

The following table summarizes typical, though hypothetical, results from optimization studies for the synthesis of M2BIC, illustrating how data can be structured for comparison.

Entry Base (equiv.) Acylating Agent (equiv.) Catalyst Temperature (°C) Time (h) Yield (%)
1TEA (1.5)Stearoyl Chloride (1.2)None252445
2TEA (1.5)Stearoyl Chloride (1.2)DMAP252475
3DIPEA (1.5)Stearoyl Chloride (1.2)DMAP252480
4DIPEA (1.5)Stearoyl Chloride (1.5)DMAP252482
5DIPEA (1.5)Stearoyl Chloride (1.2)DMAP401278

Visualizations

Experimental Workflow for this compound Prodrug Synthesis

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup cluster_purification Purification dissolve Dissolve this compound in Anhydrous DCM add_base Add Base (TEA/DIPEA) and Catalyst (DMAP) dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride Solution cool->add_acyl react Stir at Room Temperature (12-48h) add_acyl->react monitor Monitor by TLC/HPLC react->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Flash Chromatography dry->chromatography characterize Characterize Pure Prodrug chromatography->characterize

Caption: General workflow for the synthesis of this compound ester prodrugs.

Troubleshooting Logic for Low Prodrug Yield

G cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation / Side Reactions start Low Yield of this compound Prodrug check_sm Check for Unreacted this compound (TLC/HPLC) start->check_sm increase_time Increase Reaction Time/Temperature check_sm->increase_time Yes lower_temp Lower Reaction Temperature check_sm->lower_temp No add_reagent Add More Acylating Agent increase_time->add_reagent check_catalyst Check Catalyst Activity add_reagent->check_catalyst change_base Use a Non-Nucleophilic Base lower_temp->change_base neutral_workup Ensure Neutral Workup change_base->neutral_workup

Caption: Decision tree for troubleshooting low yield in this compound prodrug synthesis.

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Bictegravir and Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Foster City, CA & Research Triangle Park, NC – November 5, 2025 – In the landscape of antiretroviral therapeutics, the integrase strand transfer inhibitors (INSTIs) bictegravir and dolutegravir stand out as cornerstone components of modern HIV-1 treatment regimens. A comprehensive in vitro comparative analysis of these two potent agents reveals subtle yet significant differences in their antiviral activity, resistance profiles, and biochemical properties, providing crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes key experimental data to offer an objective comparison of their performance.

Quantitative Performance Analysis

A systematic review of in vitro studies highlights the distinct characteristics of this compound and dolutegravir. The following table summarizes the key quantitative data from head-to-head comparative experiments.

ParameterThis compoundDolutegravirReference(s)
Antiviral Potency (EC50, nM)
Wild-Type HIV-1 (various subtypes)1.2 - 2.1~0.51 - 2.2[1][2]
Wild-Type HIV-21.4 - 5.6Comparable to HIV-1[1]
Resistance Profile (Fold Change in EC50)
G140S/Q148H7.924.6[3]
T97A+G140S/Q148H121318[3]
E138K+G140S/Q148H11.635.5[3]
Biochemical Properties
Dissociation Half-life (Wild-Type IN-DNA)163 hours96 hours[4]
Dissociation Half-life (G140S/Q148H IN-DNA)5.7 hours1.9 hours[4]
In Vitro Cytotoxicity (CC50, µM)
Stimulated PBMCs> 5052[2]
Unstimulated PBMCs> 50189[2]

Mechanism of Action: Integrase Strand Transfer Inhibition

Both this compound and dolutegravir are integrase strand transfer inhibitors (INSTIs). They function by binding to the active site of the HIV-1 integrase enzyme, a critical component for viral replication. Specifically, they chelate the two magnesium ions in the active site, preventing the covalent linkage of the viral DNA to the host cell's chromosomal DNA. This action effectively halts the integration of the viral genome, thereby blocking the establishment of a productive infection.

INSTI_Mechanism_of_Action cluster_host_cell Host Cell Viral_DNA Viral DNA Intasome Intasome Complex (Viral DNA + Integrase) Viral_DNA->Intasome Integrase HIV-1 Integrase Integrase->Intasome Integration Integration of Viral DNA Intasome->Integration Strand Transfer Host_DNA Host Chromosomal DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Viral_Replication Viral Replication Provirus->Viral_Replication Leads to INSTI This compound or Dolutegravir INSTI->Intasome Inhibits

Caption: Mechanism of action of integrase strand transfer inhibitors.

Experimental Protocols

The following section details the generalized methodologies for the key in vitro experiments cited in this comparative analysis.

Antiviral Activity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.

  • Cell Lines: Peripheral Blood Mononuclear Cells (PBMCs) or TZM-bl cells are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates representing various subtypes are used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound or dolutegravir are added to the wells.

    • A standardized amount of HIV-1 is added to infect the cells.

    • The plates are incubated for a period of 3-7 days.

    • Viral replication is quantified by measuring an endpoint such as p24 antigen concentration in the supernatant (ELISA) or luciferase activity in TZM-bl cells.

    • EC50 values are calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Profiling

This assay determines the genetic mutations that confer resistance to a drug and the degree of resistance (fold change in EC50).

  • Procedure:

    • HIV-1 is cultured in the presence of sub-optimal concentrations of this compound or dolutegravir.

    • The virus is serially passaged, with gradually increasing concentrations of the drug.

    • Viral replication is monitored, and when breakthrough replication occurs, the viral population is expanded.

    • The integrase gene of the resistant virus is sequenced to identify mutations.

    • The identified mutations are introduced into a recombinant virus, and the EC50 of the drug against the mutant virus is determined and compared to the wild-type virus to calculate the fold change in resistance.

Dissociation Half-Life Assay

This biochemical assay measures the stability of the complex formed between the integrase inhibitor and the integrase-DNA complex.

  • Procedure:

    • Recombinant HIV-1 integrase is incubated with a DNA substrate to form the integrase-DNA complex.

    • A radiolabeled version of this compound or dolutegravir is added to allow for binding to the complex.

    • The dissociation of the radiolabeled drug is initiated by adding a high concentration of the corresponding unlabeled drug.

    • The amount of radiolabeled drug remaining bound to the complex is measured over time using a scintillation proximity assay (SPA).

    • The dissociation rate constant (k_off) is determined by fitting the data to an exponential decay curve, and the half-life (t1/2) is calculated as ln(2)/k_off.[4]

Cytotoxicity Assay (CC50 Determination)

The half-maximal cytotoxic concentration (CC50) is a measure of a drug's toxicity to cells.

  • Cell Lines: Typically performed in PBMCs or other relevant human cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound or dolutegravir are added to the wells.

    • The plates are incubated for a period that corresponds to the antiviral assay.

    • Cell viability is measured using a colorimetric assay, such as one that measures the reduction of a tetrazolium salt (e.g., MTT or XTT) by metabolically active cells, or by measuring ATP levels.

    • CC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro comparison of two antiviral compounds.

Experimental_Workflow cluster_antiviral_activity Antiviral Activity cluster_resistance_profile Resistance Profile cluster_biochemical Biochemical Properties cluster_safety In Vitro Safety EC50_WT EC50 vs Wild-Type HIV-1 EC50_Resistant EC50 vs Resistant Strains Selection In Vitro Resistance Selection Genotyping Genotypic Analysis Selection->Genotyping Phenotyping Phenotypic Analysis (Fold Change) Genotyping->Phenotyping Phenotyping->EC50_Resistant Dissociation Dissociation Half-life Assay Cytotoxicity Cytotoxicity Assay (CC50) Start Comparative Analysis of this compound and Dolutegravir Start->EC50_WT Start->Selection Start->Dissociation Start->Cytotoxicity

Caption: Experimental workflow for in vitro comparison.

Discussion of In Vitro Findings

Both this compound and dolutegravir demonstrate potent antiviral activity against wild-type HIV-1 and HIV-2 in the low nanomolar range.[1] A key differentiator observed in vitro is their performance against certain INSTI-resistant strains. This compound generally maintains a lower fold change in EC50 against key resistance mutations, such as the G140S/Q148H pathway, compared to dolutegravir.[3] This suggests a higher barrier to resistance for this compound in these specific mutational backgrounds.

The biochemical data provides a potential explanation for these observations. This compound exhibits a significantly longer dissociation half-life from the integrase-DNA complex than dolutegravir, both for the wild-type and the G140S/Q148H mutant enzyme.[4] This longer residence time at the target site may contribute to its enhanced activity against resistant viruses and its higher barrier to the development of resistance.

In terms of in vitro safety, both drugs show a favorable profile with high CC50 values in PBMCs, indicating low potential for cytotoxicity at therapeutic concentrations.[2]

References

Validating the Antiviral Efficacy of Bictegravir Against Resistant HIV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral efficacy of Bictegravir against HIV-1 strains with resistance to integrase strand transfer inhibitors (INSTIs). The performance of this compound is compared with other key INSTIs—Dolutegravir, Elvitegravir, and Raltegravir—supported by experimental data from in vitro phenotypic susceptibility assays. Detailed methodologies for these experiments are provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of the data.

Comparative Antiviral Efficacy of this compound

This compound demonstrates potent antiviral activity against a wide range of HIV-1 isolates, including those with significant resistance to earlier-generation INSTIs. The following tables summarize the fold change (FC) in the 50% effective concentration (EC50) of this compound and other INSTIs against various INSTI-resistant HIV-1 mutants. A lower fold change indicates greater potency of the drug against the resistant strain.

Table 1: Fold Change in EC50 for INSTIs Against Single INSTI Resistance-Associated Mutations

MutationThis compound (FC)Dolutegravir (FC)Elvitegravir (FC)Raltegravir (FC)
T66A/I/KMinimal Effect2-35-40~10
E92QNo significant effectNo significant effect~30~5
T97ANo significant effectNo significant effectNo significant effectNo significant effect
G118R2-35-105-105-10
F121YMinimal EffectMinimal EffectMinimal Effect>10
Y143R/CNo significant effectNo significant effectContributes to resistance~3-20
S153Y/F<3<3--
N155HMinimal EffectMinimal Effect~30~10
R263K<3<3--

Data compiled from multiple in vitro studies. The exact fold change can vary based on the experimental system and viral backbone.

Table 2: Fold Change in EC50 for INSTIs Against Double and Complex INSTI Resistance-Associated Mutations

Mutation CombinationThis compound (FC)Dolutegravir (FC)Elvitegravir (FC)Raltegravir (FC)
G140S + Q148H/R/K2-52-5>100>100
T97A + Y143R/CNo significant effectNo significant effectContributes to resistance>100
E92Q + N155H--HighHigh
M50I + R263K-Contributes to resistance--
L74M + T97A + S119T + E138K + G140S + Y143R + Q148HHighHighHighHigh
E138K + G140S + Q148H-6.3 (median)>164 (median)>188 (median)

Data compiled from multiple in vitro studies. Complex mutational patterns can lead to high-level resistance to all INSTIs.

Experimental Protocols

The data presented in this guide are primarily derived from phenotypic susceptibility assays using recombinant viruses. Below is a detailed methodology for a typical assay.

Phenotypic Susceptibility Assay Protocol

1. Sample Collection and RNA Extraction:

  • Collect plasma from HIV-1 infected patients.

  • Extract viral RNA from plasma samples using a commercial viral RNA extraction kit, following the manufacturer's instructions. A plasma viral load of at least 500-1,000 copies/mL is generally required for successful amplification.[1]

2. Amplification of the Integrase Gene:

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and amplify the full-length integrase gene.

  • A nested PCR is often performed subsequently to increase the yield of the specific integrase amplicon.

3. Generation of Recombinant Viruses:

  • Clone the amplified patient-derived integrase gene into an HIV-1 vector that is deficient in the integrase gene (e.g., pNL4-3Δint).[2][3] This vector often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), to facilitate the quantification of viral replication.

  • Co-transfect a suitable host cell line, typically Human Embryonic Kidney (HEK) 293T cells, with the integrase-containing vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce replication-defective, single-cycle infectious viral particles.[4]

4. Drug Susceptibility Testing:

  • Seed an indicator cell line (e.g., MAGI-CCR5, MT4-LTR-EGFP, or CEM-GXR cells) in 96-well plates.[3][5][6] These cells are susceptible to HIV-1 infection and support the expression of the reporter gene upon successful integration.

  • Prepare serial dilutions of this compound and the comparator INSTIs.

  • Infect the indicator cells with the recombinant virus stocks in the presence of the various drug concentrations.

  • Incubate the infected cells for a defined period (e.g., 48 hours).

5. Data Analysis:

  • Measure the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).

  • Calculate the drug concentration that inhibits viral replication by 50% (EC50) by plotting the reporter signal against the drug concentration and fitting the data to a dose-response curve.

  • Determine the fold change in EC50 for each drug against each mutant virus by dividing the EC50 value for the mutant virus by the EC50 value for a wild-type reference virus.

Visualizations

HIV-1 Integrase Strand Transfer Pathway and Inhibition by INSTIs

Integrase strand transfer inhibitors (INSTIs) like this compound block the final and critical step of the HIV-1 integration process, the strand transfer reaction. This prevents the insertion of the viral DNA into the host cell's genome, thereby halting viral replication.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA 3'-Processing 3'-Processing Viral DNA->3'-Processing Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Processed Viral DNA->Pre-Integration Complex (PIC) Strand Transfer Strand Transfer Pre-Integration Complex (PIC)->Strand Transfer Host DNA Host DNA Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus INSTI INSTI (e.g., this compound) INSTI->Strand Transfer Inhibits Phenotypic_Assay_Workflow Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR & Nested PCR RT-PCR & Nested PCR (Amplify Integrase Gene) Viral RNA Extraction->RT-PCR & Nested PCR Integrase Amplicon Integrase Amplicon RT-PCR & Nested PCR->Integrase Amplicon Cloning Cloning into pNL4-3Δint vector Integrase Amplicon->Cloning Recombinant Plasmid Recombinant Plasmid Cloning->Recombinant Plasmid Co-transfection Co-transfection of 293T cells Recombinant Plasmid->Co-transfection Recombinant Virus Production Recombinant Virus Production Co-transfection->Recombinant Virus Production VSV-G Plasmid VSV-G Plasmid VSV-G Plasmid->Co-transfection Infection of Indicator Cells Infection of Indicator Cells Recombinant Virus Production->Infection of Indicator Cells Data Analysis Measure Reporter Gene & Calculate EC50 Infection of Indicator Cells->Data Analysis Drug Titration Serial Dilutions of This compound & Comparators Drug Titration->Infection of Indicator Cells Fold Change Calculation Fold Change vs Wild-Type Data Analysis->Fold Change Calculation

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Bictegravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Bictegravir, a key antiretroviral agent. The performance of the method is evaluated against established alternatives and supported by comprehensive experimental data, offering a clear benchmark for researchers in the field. All methodologies and data presented are in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

A novel stability-indicating Reverse-Phase HPLC (RP-HPLC) method was developed and validated for the simultaneous estimation of this compound, Emtricitabine, and Tenofovir Alafenamide Fumarate.[1][2][3] The following protocols detail the chromatographic conditions and the forced degradation studies performed to establish the stability-indicating nature of the method.

Chromatographic Conditions

The separation was achieved using an Inertsil ODS C18 column (4.6 x 250 mm, 5 µm) with a mobile phase consisting of a 40:60 (v/v) mixture of 0.2% triethylamine buffer and methanol.[1][2] The analysis was performed at a flow rate of 1.2 mL/min with a 20 µL injection volume, and the eluent was monitored at a detection wavelength of 260 nm.[1][2][3]

Forced Degradation Studies

To demonstrate the specificity of the method in the presence of degradation products, forced degradation studies were conducted under various stress conditions as stipulated by ICH guidelines.[1][4] The drug solution was subjected to acidic, basic, oxidative, thermal, and photolytic stress.

  • Acid Degradation: 3 mL of 1N HCl was added to 3.0 mL of the stock solution, diluted to 10 mL, and incubated at 60°C for 6 hours before neutralization with 1N NaOH.[2][3]

  • Base Degradation: 3 mL of 1N NaOH was added to 3.0 mL of the stock solution, diluted to 10 mL, and incubated at 60°C for 6 hours, followed by neutralization with 1N HCl.

  • Oxidative Degradation: The drug solution was refluxed with 20% hydrogen peroxide.[4]

  • Thermal Degradation: The drug solution was heated in a hot air oven at 105°C for 6 hours.[4][5]

  • Photolytic Degradation: The drug solution was exposed to UV light for 7 days or 200 watt-hours/m² in a photostability chamber.[4]

Data Presentation: Method Validation Parameters

The developed HPLC method was validated for several parameters to ensure its reliability, accuracy, and precision for the intended application. The results are summarized in the table below and compared with standard acceptance criteria from ICH guidelines.

Validation ParameterThis compound PerformanceICH Acceptance Criteria
Linearity Range 25-125 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999-
Accuracy (% Recovery) 99.26% - 100.30%98.0% - 102.0%
Precision (% RSD) < 2%≤ 2%
Limit of Detection (LOD) 2.7 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) 8.78 µg/mLSignal-to-Noise Ratio of 10:1
System Suitability
Tailing Factor< 2≤ 2
Theoretical Plates> 2000> 2000
Resolution> 2> 1.5

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the validation of the stability-indicating HPLC method for this compound.

G A Method Development & Optimization B Method Validation (ICH Guidelines) A->B D Specificity B->D E Linearity B->E F Accuracy B->F G Precision B->G H LOD & LOQ B->H I Robustness B->I J System Suitability B->J C Forced Degradation Studies C->D K Acid Hydrolysis C->K L Base Hydrolysis C->L M Oxidation C->M N Thermal Degradation C->N O Photolytic Degradation C->O P Validated Stability-Indicating HPLC Method D->P E->P F->P G->P H->P I->P J->P

Caption: Workflow for HPLC Method Validation.

Performance Comparison and Conclusion

The presented stability-indicating HPLC method demonstrates excellent performance for the quantification of this compound. The validation parameters, including linearity, accuracy, and precision, are well within the acceptance limits defined by the ICH guidelines.[1][2][3] The forced degradation studies confirmed the method's specificity, showing that this compound is susceptible to degradation under oxidative conditions.[1][2] The clear separation of the parent drug from its degradation products underscores the stability-indicating nature of this assay.

In comparison to other available spectrophotometric methods, HPLC provides superior specificity and sensitivity, which is crucial for stability studies where the presence of impurities and degradation products must be accurately monitored.[6][7] While spectrophotometry can be a simpler and more cost-effective alternative for routine analysis of the pure drug, it often lacks the resolution to distinguish the active pharmaceutical ingredient from its potential degradants.[6]

This validated HPLC method is robust, reliable, and suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms, as well as for stability monitoring programs.

References

A Comparative Guide to the Pharmacokinetic Profiles of Boosted versus Unboosted Bictegravir

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bictegravir (BIC) is a second-generation integrase strand transfer inhibitor (INSTI) characterized by its high potency and a significant genetic barrier to resistance. It is typically administered as part of a fixed-dose combination tablet and is notable for its classification as an "unboosted" agent, meaning it does not require a pharmacokinetic enhancer (or "booster") to achieve therapeutic plasma concentrations.[1] This contrasts with other antiretrovirals, such as the first-generation INSTI elvitegravir, which necessitates co-administration with a boosting agent like cobicistat to inhibit its metabolism and maintain effective drug levels.[2][3]

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of this compound in its standard unboosted state versus scenarios where its metabolism is inhibited, or "boosted," by co-administered drugs. The data presented are derived from clinical trials and pharmacokinetic studies in both healthy volunteers and people with HIV.

Pharmacokinetic Profiles: Unboosted vs. Boosted Scenarios

The clearance of this compound is primarily mediated by two metabolic pathways: cytochrome P450 3A4 (CYP3A4) oxidation and UDP-glucuronosyltransferase 1A1 (UGT1A1) glucuronidation.[4][5] While this compound is not intentionally boosted, its plasma concentrations can be significantly affected by potent inhibitors of these pathways. This section compares the standard pharmacokinetic parameters of unboosted this compound with its profile when co-administered with such inhibitors and with the profile of the pharmacokinetically enhanced INSTI, elvitegravir.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for unboosted this compound, the impact of metabolic inhibitors on its exposure, and a comparison with boosted elvitegravir.

Table 1: Pharmacokinetic Parameters of Unboosted this compound (Steady State)

Parameter Value Unit Source(s)
AUC0-24 (Area Under the Curve, 24h) 102 - 128.9 µg·h/mL [6]
Cmax (Maximum Concentration) 6.15 - 6.9 µg/mL [6]
Ctrough (Trough Concentration) 2.61 µg/mL
Tmax (Time to Cmax) 2.0 - 4.0 hours [5]

| Half-life (t1/2) | ~18 | hours |[4] |

Note: Values represent a range from different studies in people with HIV.

Table 2: Effect of Metabolic Inhibitors ("Boosting") on this compound Pharmacokinetics

Co-administered Drug Mechanism of Interaction Change in BIC AUC Change in BIC Cmax Source(s)
Darunavir/Cobicistat Potent CYP3A4 Inhibition ▲ ~26-74% ▲ ~13% [6][7]
Atazanavir Potent CYP3A4 & UGT1A1 Inhibition ▲ ~315% Not Reported [8][9]

| Voriconazole | Potent CYP3A4 Inhibition | ▲ ~61% | Not Reported |[8][9] |

Table 3: Comparative Pharmacokinetics: Unboosted this compound vs. Cobicistat-Boosted Elvitegravir

Parameter Unboosted this compound Boosted Elvitegravir Unit Source(s)
AUC0–120h 94,437 44,472 ng·h/mL [10]
Cmax 1,769 2,012 ng/mL [10]
Tmax 2 28 hours [10]

| Half-life (t1/2) | ~18 | ~9.5 | hours |[2][4] |

Note: Data from a comparative study in men receiving a two-dose regimen for HIV prevention.[10] Elvitegravir requires boosting to be effective for once-daily dosing.[2]

Experimental Protocols

The data presented in this guide are supported by robust clinical study designs. Methodologies from key representative studies are detailed below.

1. Study of this compound with Darunavir/Cobicistat in Treatment-Experienced Adults:

  • Design: This was a prospective, single-center, non-randomized pharmacokinetic study.[6]

  • Participants: The study enrolled nine adult, treatment-experienced individuals with HIV, a median age of 59 years, and a creatinine clearance >30 mL/min.[6]

  • Methodology: Participants received a steady-state regimen of BIC/FTC/TAF (50/200/25 mg) plus darunavir/cobicistat (DRV/c). Pharmacokinetic profiles for BIC were determined from plasma samples collected at pre-dose and at 0.5, 1, 2, and 4 hours post-dose. The area under the curve over the 24-hour dosing interval (AUC0-tau,exp) was extrapolated from these measurements.[6]

2. Drug-Drug Interaction Studies with Potent Inhibitors in Healthy Adults:

  • Design: Three Phase I, open-label, fixed-sequence studies were conducted in healthy adult volunteers without HIV.[8][9]

  • Participants: A total of 172 healthy individuals were enrolled across the three studies.[8][9]

  • Methodology: The pharmacokinetics of this compound (administered alone or as BIC/FTC/TAF) were assessed before and after co-administration with potent inhibitors of CYP3A4 and/or UGT1A1, including voriconazole and atazanavir. Plasma concentrations were measured at multiple time points, and pharmacokinetic parameters were calculated. The effect of the interacting drug was evaluated by calculating the geometric least-square mean ratios of PK parameters with and without the inhibitor.[8][9]

3. Real-World Population Pharmacokinetic Analysis:

  • Design: A population pharmacokinetic (popPK) model was developed using real-world data from therapeutic drug monitoring (TDM).[5][11]

  • Participants: The analysis included 708 steady-state plasma concentrations from 572 people with HIV receiving this compound as part of routine clinical care.[11]

  • Methodology: A non-linear mixed-effect modeling approach was used to characterize this compound's pharmacokinetics. A one-compartment model with first-order absorption and elimination was found to best describe the data. The model also evaluated the influence of various covariates (e.g., age, body weight, co-medications) on drug disposition.[5][11]

Mandatory Visualization

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for a pharmacokinetic study.

cluster_metabolism Primary Metabolic Pathways cluster_inhibition Pharmacokinetic Boosting BIC This compound (Oral Administration) CYP3A4 CYP3A4-mediated Oxidation BIC->CYP3A4 ~50% UGT1A1 UGT1A1-mediated Glucuronidation BIC->UGT1A1 ~50% Metabolites Inactive Metabolites CYP3A4->Metabolites UGT1A1->Metabolites Elimination Elimination (Feces and Urine) Metabolites->Elimination Booster Boosting Agents (e.g., Cobicistat, Ritonavir) Booster->CYP3A4 Inhibition

Caption: Metabolic pathway of this compound and the inhibitory action of boosting agents.

cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Analysis Screening Participant Screening & Enrollment Consent Informed Consent Screening->Consent Dosing Drug Administration (e.g., BIC 50mg) Consent->Dosing Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Assay Bioanalytical Assay (LC-MS/MS) Processing->Assay PK_Analysis Pharmacokinetic Analysis (NCA/PopPK) Assay->PK_Analysis AUC AUC PK_Analysis->AUC Cmax Cmax PK_Analysis->Cmax Thalf t1/2 PK_Analysis->Thalf

Caption: Generalized workflow for a clinical pharmacokinetic study.

References

Long-Term Efficacy and Safety of Bictegravir-Based Regimens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the single-tablet regimen Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in comparison to alternative antiretroviral therapies, supported by long-term clinical trial and real-world data.

This compound-based regimens, primarily the single-tablet combination of this compound/Emtricitabine/Tenofovir Alafenamide (B/F/TAF), have emerged as a cornerstone of modern antiretroviral therapy (ART). This guide provides a detailed assessment of the long-term efficacy and safety profile of B/F/TAF, with objective comparisons to other widely used regimens, particularly those containing the integrase strand transfer inhibitor (INSTI) dolutegravir. The information presented is intended for researchers, scientists, and drug development professionals, incorporating quantitative data from pivotal clinical trials and real-world observational studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound is an integrase strand transfer inhibitor (INSTI).[1][2][3] It targets the HIV-1 integrase enzyme, which is essential for viral replication. By inhibiting the strand transfer step of integration, this compound prevents the insertion of viral DNA into the host cell's genome, thereby halting the viral life cycle.[1][4] The co-formulated agents, emtricitabine and tenofovir alafenamide, are nucleoside reverse transcriptase inhibitors (NRTIs) that provide a dual-backbone to suppress viral replication.[4][5]

This compound Mechanism of Action cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Host DNA Host DNA This compound This compound (INSTI) This compound->Integration Inhibits

Caption: Mechanism of action of this compound.

Long-Term Efficacy

The long-term efficacy of B/F/TAF has been demonstrated in multiple Phase 3 clinical trials and real-world studies, showing high rates of virologic suppression.

Virologic Suppression

Clinical trials have consistently shown that B/F/TAF is non-inferior to dolutegravir-based regimens in achieving and maintaining virologic suppression (HIV-1 RNA <50 copies/mL) in treatment-naive adults.[6][7] A meta-analysis of seven randomized clinical trials involving 3,547 participants found no statistically significant difference in efficacy between B/F/TAF and control regimens at week 48.[8] Real-world data from the BICSTaR study, an ongoing observational cohort, further support these findings, with 97% of both treatment-naive and treatment-experienced participants achieving virologic suppression after three years of follow-up.[9]

Study/AnalysisTimepointB/F/TAF Virologic SuppressionComparator Virologic SuppressionComparator Regimen
Phase 2 TrialWeek 4897%91%Dolutegravir + F/TAF[6]
GS-1490 StudyWeek 9684.1% (ITT)86.5% (ITT)Dolutegravir + TAF/FTC[7]
Meta-analysis (7 RCTs)Week 48Not statistically differentNot statistically differentVarious
BICSTaR Study3 Years97% (Treatment-Naive & Experienced)N/A (Single Arm)N/A

ITT: Intent-to-Treat analysis

Resistance

A key advantage of this compound is its high barrier to resistance. In clinical trials with treatment-naive patients, no emergent resistance to any component of B/F/TAF was detected through 48 weeks.[10][11] While in vitro studies have shown that resistance to this compound can develop, this has been a rare occurrence in clinical practice.[11] Even in cases of pre-existing resistance to other antiretrovirals, B/F/TAF has demonstrated high efficacy.[12]

Long-Term Safety and Tolerability

B/F/TAF is generally well-tolerated, with a favorable long-term safety profile.

Adverse Events

The most common drug-related adverse events reported in clinical trials for B/F/TAF are diarrhea, nausea, and headache, which are typically mild to moderate in severity.[9] In a head-to-head study, the B/F/TAF group had a lower incidence of drug-related adverse events compared to a dolutegravir, abacavir, and lamivudine regimen, primarily driven by a lower rate of nausea.[13]

Weight Gain

Weight gain has been observed with modern antiretroviral therapy, particularly with INSTI-based regimens.[14][15] Studies have shown that both this compound and dolutegravir are associated with weight gain, with a median increase of 1 to 4 kg over one to two years.[16][17] An analysis of eight Gilead-sponsored trials found similar trends in weight gain for both this compound and dolutegravir.[16] The tenofovir alafenamide (TAF) component has also been associated with greater weight increases compared to tenofovir disoproxil fumarate (TDF).[16] The mechanism for this weight gain is not fully understood but may be linked to a "return to health" effect in individuals starting ART.[17][18]

StudyTimepointMedian Weight Gain (this compound Group)Median Weight Gain (Comparator Group)Comparator
Head-to-head Trial96 weeks3.6 kg2.4 kgDolutegravir/abacavir/lamivudine[13]
Pooled Analysis (8 trials)96 weeksSimilar to DolutegravirSimilar to this compoundDolutegravir
Renal and Bone Safety

The inclusion of TAF in the B/F/TAF regimen was intended to improve upon the renal and bone safety profile of older regimens containing TDF.[19] While Biktarvy has a better renal safety profile than TDF-containing regimens, monitoring of kidney function is still recommended, especially in patients with pre-existing renal impairment or those taking other nephrotoxic medications.[20][21] Studies have shown that B/F/TAF can be used in patients with end-stage renal disease on chronic hemodialysis.[22]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. Below is a generalized workflow for a typical Phase 3 randomized controlled trial evaluating a new antiretroviral regimen.

Clinical Trial Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Eligible Treatment Arm A Treatment Arm A Randomization->Treatment Arm A Treatment Arm B Treatment Arm B Randomization->Treatment Arm B Treatment Arm A (B/F/TAF) Treatment Arm A (B/F/TAF) Treatment Arm B (Comparator) Treatment Arm B (Comparator) Follow-up Visits Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Primary Endpoint Analysis Primary Endpoint Analysis Data Collection->Primary Endpoint Analysis Long-term Follow-up Long-term Follow-up Primary Endpoint Analysis->Long-term Follow-up Final Analysis Final Analysis Long-term Follow-up->Final Analysis Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits

Caption: Generalized workflow of a Phase 3 HIV clinical trial.

Key Methodological Components of Pivotal Trials:
  • Study Design: Typically randomized, double-blind, active-controlled, non-inferiority trials.

  • Participant Population: Treatment-naive or virologically suppressed adults with HIV-1 infection. Key inclusion criteria often include HIV-1 RNA levels within a specific range and CD4+ T-cell counts above a certain threshold for treatment-naive studies.[23]

  • Endpoints: The primary efficacy endpoint is typically the proportion of participants with HIV-1 RNA <50 copies/mL at week 48. Secondary endpoints include changes in CD4+ T-cell count, the incidence of treatment-emergent resistance, and the incidence and severity of adverse events.

  • Statistical Analysis: Non-inferiority is assessed using a prespecified margin for the difference in the primary endpoint between the two treatment arms. Safety analyses are descriptive.

Conclusion

Long-term data from both randomized controlled trials and real-world settings consistently demonstrate that this compound-based regimens, specifically the single-tablet regimen B/F/TAF, offer high rates of virologic suppression, a high barrier to resistance, and a favorable safety profile. In direct comparisons, B/F/TAF has shown non-inferior efficacy to dolutegravir-based regimens. While weight gain is a recognized side effect associated with modern INSTI-based therapies, the overall tolerability of B/F/TAF is excellent, with a low incidence of discontinuations due to adverse events. The improved renal and bone safety profile of the TAF component further supports its use for long-term HIV management in a broad range of patients. These factors solidify the role of this compound-based regimens as a preferred option in the long-term management of HIV-1 infection.

References

Correlating In Vitro Susceptibility with In Vivo Response to Bictegravir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro susceptibility and in vivo clinical response of Bictegravir, a potent integrase strand transfer inhibitor (INSTI), against HIV-1. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other INSTIs and supported by experimental data.

Introduction: The Role of this compound in Antiretroviral Therapy

This compound (BIC) is a second-generation integrase strand transfer inhibitor (INSTI) that is a core component of the single-tablet regimen Biktarvy®, used for the treatment of HIV-1 infection.[1][2] A critical aspect of antiretroviral drug development is establishing a strong correlation between a drug's performance in laboratory assays (in vitro) and its effectiveness in patients (in vivo).[3][4][5] This guide explores this relationship for this compound, comparing its potent in vitro antiviral activity and high barrier to resistance with its demonstrated clinical efficacy and durability.

This compound is recommended in current treatment guidelines as part of an initial therapy regimen for HIV-1.[6][7] It is a once-daily, unboosted INSTI known for its potency, favorable safety profile, and a high in vitro barrier to resistance.[6][7][8]

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[9][10][11] By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome.[1][9] This action effectively halts the HIV replication cycle, preventing the establishment of chronic infection and the production of new virus particles.[9][10] The fixed-dose combination tablet Biktarvy® also contains emtricitabine (FTC) and tenofovir alafenamide (TAF), two nucleoside reverse transcriptase inhibitors (NRTIs) that block a different enzyme, reverse transcriptase, providing a multi-pronged attack on the virus.[9][10]

cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_bictegravir_action This compound Action HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription (Target of NRTIs like TAF/FTC) RT Reverse Transcriptase Integrase Integrase Pre_Integration_Complex Pre-Integration Complex Host_DNA Host Cell DNA Provirus Provirus (Integrated Viral DNA) New_Virion New HIV Virion Assembly Provirus->New_Virion Transcription & Translation Viral_DNA->Pre_Integration_Complex Pre_Integration_Complex->Host_DNA Integration This compound This compound This compound->Block Block->Pre_Integration_Complex Inhibits Integrase

Caption: Mechanism of Action for this compound (INSTI) and NRTIs.

In Vitro Susceptibility of this compound

In vitro studies are crucial for determining a drug's intrinsic antiviral potency and its activity against drug-resistant viral strains. This compound demonstrates potent and selective antiretroviral activity in both T-cell lines and primary human T-lymphocytes.[12]

Comparative In Vitro Potency of Integrase Inhibitors

The table below summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound and other INSTIs against wild-type HIV-1. Lower values indicate greater potency.

DrugClassIC50 / EC50 (nM) vs. Wild-Type HIV-1Citation(s)
This compound (BIC) 2nd Gen INSTI1.5 - 7.5[12]
Dolutegravir (DTG) 2nd Gen INSTIComparable to BIC[12]
Elvitegravir (EVG) 1st Gen INSTIComparable to BIC[12]
Raltegravir (RAL) 1st Gen INSTIComparable to BIC[12]

This compound exhibits a resistance profile that is significantly improved compared to first-generation INSTIs like raltegravir and elvitegravir, and is comparable to dolutegravir.[12] It maintains potent activity against HIV-1 variants that are resistant to other classes of antiretrovirals and shows synergistic effects when combined with agents like tenofovir alafenamide and emtricitabine.[12]

Experimental Protocol: In Vitro Antiviral Susceptibility Assay

The following outlines a typical methodology used to determine the in vitro susceptibility of HIV-1 to antiretroviral agents.

  • Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Virus Stocks: Laboratory-adapted strains of HIV-1 or clinical isolates are propagated in cell culture to generate high-titer virus stocks. The concentration of the virus is quantified, often by measuring p24 antigen levels.

  • Drug Dilution: The antiretroviral drug (e.g., this compound) is serially diluted to create a range of concentrations.

  • Infection and Treatment: The stimulated PBMCs are infected with a standardized amount of HIV-1 in the presence of the various drug concentrations. Control wells with no drug are also included.

  • Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: After incubation, the level of viral replication is measured. This is commonly done using a p24 antigen ELISA, which quantifies the amount of a core viral protein.

  • Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to the no-drug control. The EC50 value—the concentration of the drug that inhibits viral replication by 50%—is then determined by plotting the inhibition data against the drug concentrations and fitting the data to a dose-response curve.

In Vivo Efficacy: Clinical Trial Performance

The ultimate measure of an antiretroviral drug's effectiveness is its ability to suppress HIV-1 replication in patients, leading to an undetectable viral load and allowing for immune system recovery. This compound, as part of the Biktarvy® regimen, has demonstrated high and sustained efficacy in numerous Phase 3 clinical trials in treatment-naïve adults.[13][14]

Comparative In Vivo Efficacy in Treatment-Naïve Adults (Phase 3 Trials)

The following table summarizes key efficacy outcomes from pivotal clinical trials comparing the Biktarvy® regimen (BIC/FTC/TAF) to dolutegravir-based regimens.

StudyTimepointBiktarvy® (BIC/FTC/TAF) HIV-1 RNA <50 copies/mLComparator Regimen HIV-1 RNA <50 copies/mLMean CD4+ Cell Count Increase from Baseline (cells/µL)Citation(s)
Study 1489 Week 4892.4%93.0% (DTG/ABC/3TC)233 (BIC/FTC/TAF) vs. 229 (DTG/ABC/3TC)[13][15]
Week 14487.9%89.8% (DTG/ABC/3TC)Not specified at this timepoint[13]
Week 24097.7% (Missing=Excluded)N/A (Switched to Biktarvy)>300 over 5 years[13][14]
Study 1490 Week 4889.4%92.9% (DTG + FTC/TAF)231 (BIC/FTC/TAF) vs. 243 (DTG + FTC/TAF)[15][16]
Week 9684.1%86.5% (DTG + FTC/TAF)Not specified at this timepoint[16]
Week 24099.5% (Missing=Excluded)N/A (Switched to Biktarvy)>300 over 5 years[13][14]

Note: DTG/ABC/3TC refers to Dolutegravir/Abacavir/Lamivudine. DTG + FTC/TAF refers to Dolutegravir plus Emtricitabine/Tenofovir Alafenamide.

Across these studies, Biktarvy® demonstrated non-inferior efficacy to the comparator dolutegravir-based regimens.[13][16] Long-term data shows that nearly all patients who continued on Biktarvy® for 5 years maintained an undetectable viral load.[14] Importantly, no treatment-emergent resistance to any component of Biktarvy® was detected in these trials.[14][16]

Clinical Trial Methodology for Antiretroviral Efficacy
  • Study Design: Efficacy is typically evaluated in randomized, double-blind, active-controlled, multicenter Phase 3 trials. This design minimizes bias and allows for a direct comparison to a current standard-of-care regimen.

  • Patient Population: Trials enroll a diverse population of HIV-1 infected adults who are "treatment-naïve" (have not taken HIV medication before). Key baseline characteristics like viral load, CD4+ cell count, age, sex, and race are recorded.

  • Treatment Arms: Participants are randomly assigned to receive either the investigational drug regimen (e.g., Biktarvy®) or a comparator regimen (e.g., a dolutegravir-based therapy).

  • Primary Endpoint: The primary measure of efficacy is the proportion of participants with plasma HIV-1 RNA levels below a certain threshold (typically <50 copies/mL) at a specific time point, often at Week 48. This is assessed using the FDA "Snapshot" algorithm.

  • Secondary Endpoints: Other outcomes measured include changes in CD4+ cell count from baseline, the incidence of treatment-emergent resistance, and safety and tolerability (adverse events).

  • Long-Term Follow-up: Patients are often followed for extended periods (e.g., 96, 144, or 240 weeks) to assess the durability of the virologic response and long-term safety.

Correlation Between In Vitro Susceptibility and In Vivo Response

The clinical success of this compound is strongly supported by its in vitro characteristics. The correlation is evident in two key areas: potency and the barrier to resistance.

  • Potency and Efficacy: this compound's low nanomolar potency in vitro translates directly to rapid and sustained viral suppression in vivo.[12][13] The drug concentrations achieved in patients are well above the levels needed to inhibit 50% of viral replication in the lab, ensuring robust antiviral pressure.

  • Resistance Barrier: In vitro dose-escalation experiments show that this compound has a higher barrier to resistance than first-generation INSTIs and is comparable to dolutegravir.[12][17] This laboratory finding is mirrored in the clinical trial results, where no cases of treatment-emergent resistance to this compound were observed through up to 5 years of follow-up in treatment-naïve patients.[7][14] This suggests that the genetic changes required for the virus to overcome this compound are difficult to achieve in vivo.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Clinical Outcomes Potency High Potency (Low EC50) Efficacy High Efficacy (Rapid & Sustained Viral Suppression) Potency->Efficacy Correlates to Resistance High Barrier to Resistance Durability Durable Response (Low Rate of Virologic Failure & No Emergent Resistance) Resistance->Durability Correlates to

Caption: Correlation of this compound's In Vitro and In Vivo Performance.

Conclusion

This compound demonstrates a strong and predictable correlation between its potent in vitro antiviral activity and its robust in vivo clinical efficacy. Its high potency in laboratory assays is reflected in the rapid and sustained viral suppression observed in large-scale clinical trials. Furthermore, its high in vitro barrier to resistance translates into an excellent durability profile in vivo, with no treatment-emergent resistance detected in treatment-naïve patients over five years. This guide underscores the value of in vitro characterization in predicting the clinical success of antiretroviral agents and solidifies this compound's role as a highly effective and durable component of modern HIV-1 therapy.

References

Navigating the Landscape of Bictegravir Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of emergent resistance mutations to Bictegravir in clinical isolates reveals a high barrier to resistance, setting it apart from earlier integrase inhibitors. This guide provides a comprehensive comparison of this compound's resistance profile with other integrase strand transfer inhibitors (INSTIs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a second-generation integrase strand transfer inhibitor (INSTI), has demonstrated potent antiviral activity and a favorable resistance profile in clinical settings. Extensive clinical trials in both treatment-naive and virologically suppressed individuals have consistently shown a high barrier to the development of resistance to this compound-containing regimens.[1][2][3][4] In major clinical studies (Studies 1489, 1490, 4030, and 1961), no treatment-emergent resistance to this compound was detected.[1]

Comparative Resistance Profile

This compound's resilience against resistance is a significant advantage. When compared to the first-generation INSTIs, raltegravir and elvitegravir, this compound maintains activity against many of their associated resistance mutations.[2][3] Its profile is more comparable to that of dolutegravir, another second-generation INSTI known for its high resistance barrier.[5][6] While both this compound and dolutegravir are potent inhibitors of HIV-1 integrase, biochemical assays suggest that this compound has a longer dissociation half-life from the integrase-DNA complex, which may contribute to its high barrier to resistance and forgiveness to occasional missed doses.[7]

In vitro studies, designed to force the development of resistance, have identified certain mutational pathways. However, the resulting fold-changes in susceptibility to this compound are generally low. For instance, the dual mutation M50I+R263K, selected in vitro, resulted in only a 2.8-fold decrease in this compound susceptibility.[8] Other mutations selected in vitro against second-generation INSTIs, such as R263K and S153F/Y, also confer low-level resistance.[9][10]

Significant cross-resistance to this compound is rare but can occur in the presence of complex mutational patterns, particularly those involving the Q148 pathway, often in combination with other mutations.[11][12] For example, combinations like E138K/G140A/S147G/Q148K can lead to a notable decrease in susceptibility.[12]

The presence of pre-existing NRTI resistance mutations, such as M184V/I, has not been shown to impact the efficacy of switching to a this compound-based regimen in virologically suppressed patients. Similarly, the naturally occurring T97A polymorphism in the integrase gene does not appear to affect virologic response to this compound in treatment-naive individuals.[2]

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data on this compound resistance from in vitro selection studies and clinical observations.

In Vitro Selected Mutation(s)Fold Change in EC50 (this compound)Comparison with other INSTIs
M50I + R263K2.8Remained susceptible to other antiretroviral classes.[8]
R263K (solitary)<3Also selected by dolutegravir and cabotegravir, conferring low-level resistance.[10]
S153F/Y (solitary)<3Also selected by dolutegravir and cabotegravir, conferring low-level resistance.[10]
H51Y (solitary)<3Also selected by dolutegravir and cabotegravir, conferring low-level resistance.[10]
Q148R/K + secondary mutationsHigh-level cross-resistanceCan confer high-level cross-resistance to all INSTIs, more readily selected by cabotegravir in vitro.[9][10]
E138K/G140A/S147G/Q148K60 to 100Conferred high-level resistance to cabotegravir (429 to >1000-fold).[12]
Pre-existing/Emergent Mutations in Clinical StudiesRegimen ContextImpact on this compound Efficacy
None (Treatment-Emergent)This compound/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in treatment-naiveNo treatment-emergent resistance to any component of B/F/TAF was observed in large Phase 3 clinical trials through 144 weeks.[1]
None (Treatment-Emergent)Switching to B/F/TAF in virologically suppressed patientsNo treatment-emergent resistance was detected in participants who switched to B/F/TAF.[1]
T97A (Pre-existing)B/F/TAF in treatment-naiveDid not affect virologic outcomes. Patients with baseline T97A achieved and maintained virologic suppression.[2][3]
M184V/I (Pre-existing)Switching to B/F/TAF in virologically suppressed patientsDid not impact the high rates of virologic suppression after switching.
G140S + Q148H (in INSTI-experienced patients)Varied INSTI-based regimensAssociated with reduced susceptibility to this compound, though often to a lesser extent than first-generation INSTIs. The median fold-change for this compound was 3.2 in one study.[13]

Experimental Protocols

The identification and characterization of drug resistance mutations involve a combination of genotypic and phenotypic assays.

Genotypic Resistance Testing
  • Objective: To identify mutations in the HIV-1 genome associated with drug resistance.

  • Methodology:

    • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples. For samples with low viral loads (<1000 copies/mL), ultracentrifugation may be used to pellet the virus before RNA extraction.[14]

    • Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed to complementary DNA (cDNA), and the gene of interest (in this case, integrase) is amplified using PCR.[14][15]

    • DNA Sequencing: The amplified DNA is sequenced using either Sanger (population) sequencing or next-generation sequencing (deep sequencing). Sanger sequencing provides a consensus sequence, while deep sequencing can detect minority variants present at frequencies as low as 1-2%.[3][16]

    • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. Databases of known resistance mutations are used to interpret the clinical significance of the identified changes.[14]

Phenotypic Resistance Testing
  • Objective: To measure the in vitro susceptibility of HIV-1 to a specific drug.

  • Methodology:

    • Recombinant Virus Construction: The patient-derived integrase gene sequence is cloned into a standard laboratory HIV-1 vector that lacks its own integrase gene.[14]

    • Cell Culture: The resulting recombinant viruses are used to infect target cells (e.g., MT-4 cells) in the presence of serial dilutions of the antiretroviral drug being tested.[12]

    • Susceptibility Measurement: The concentration of the drug that inhibits viral replication by 50% (EC50) is determined.

    • Fold Change Calculation: The EC50 value for the patient-derived virus is compared to the EC50 value for a wild-type reference virus. The ratio of these values is reported as the fold change in susceptibility.[11]

In Vitro Resistance Selection Studies
  • Objective: To identify potential resistance pathways by exposing HIV-1 to a drug over an extended period in cell culture.

  • Methodology:

    • Viral Passage: Wild-type HIV-1 is cultured in the presence of a low concentration of the drug.

    • Dose Escalation: As the virus begins to replicate, the drug concentration is gradually increased in subsequent passages.[10]

    • Monitoring and Analysis: At various time points, the virus is sequenced to identify emergent mutations, and phenotypic susceptibility testing is performed to measure the level of resistance.[10]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for identifying resistance and the mechanism of action of this compound.

G cluster_0 Sample Processing & Genotyping cluster_1 Phenotyping Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR (Integrase Gene) RT-PCR (Integrase Gene) Viral RNA Extraction->RT-PCR (Integrase Gene) Sanger/Deep Sequencing Sanger/Deep Sequencing RT-PCR (Integrase Gene)->Sanger/Deep Sequencing Cloning into Vector Cloning into Vector RT-PCR (Integrase Gene)->Cloning into Vector Sequence Analysis Sequence Analysis Sanger/Deep Sequencing->Sequence Analysis Genotypic Resistance Report Genotypic Resistance Report Sequence Analysis->Genotypic Resistance Report Sequence Analysis->Cloning into Vector Inform Phenotyping Recombinant Virus Production Recombinant Virus Production Cloning into Vector->Recombinant Virus Production Cell-based Drug Susceptibility Assay Cell-based Drug Susceptibility Assay Recombinant Virus Production->Cell-based Drug Susceptibility Assay EC50 Determination EC50 Determination Cell-based Drug Susceptibility Assay->EC50 Determination Fold Change Calculation Fold Change Calculation EC50 Determination->Fold Change Calculation Phenotypic Resistance Report Phenotypic Resistance Report Fold Change Calculation->Phenotypic Resistance Report HIV_Integrase_Pathway cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Host DNA Host DNA Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Pre-Integration Complex (PIC)->Host DNA Integration (Strand Transfer) This compound This compound This compound->Pre-Integration Complex (PIC) Inhibits Integrase

References

Safety Operating Guide

Safe Disposal of Bictegravir: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Bictegravir, an antiviral compound, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

I. Waste Characterization and Segregation

This compound is not classified as a hazardous chemical according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[1] However, it is imperative to handle all pharmaceutical compounds with care and to prevent their release into the environment.[2][3]

Key Segregation Steps:

  • Non-Hazardous Pharmaceutical Waste: Unused, expired, or partially used this compound, including tablets or pure active pharmaceutical ingredient (API), should be segregated as non-hazardous pharmaceutical waste.

  • Contaminated Materials: Items contaminated with this compound, such as personal protective equipment (PPE), gloves, labware (e.g., vials, pipettes), and cleaning materials, should also be disposed of as pharmaceutical waste.[2]

  • Sharps: Any sharps, such as needles or syringes, used in the handling of this compound must be placed in a designated, puncture-resistant sharps container.[4]

  • Packaging: Empty medication bottles that do not contain patient-protected information can be discarded as regular trash.[5] Any packaging with residual product should be treated as pharmaceutical waste.

II. On-site Handling and Storage

Proper on-site management of this compound waste is essential to prevent accidental exposure and to prepare for final disposal.

  • Containers: Use clearly labeled, sealed, and leak-proof containers for accumulating this compound waste.[3]

  • Labeling: The container should be marked as "Pharmaceutical Waste for Incineration." While this compound is not federally classified as hazardous, some state regulations may have different requirements.

  • Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.[6][7]

III. Disposal Procedures

The recommended method for the disposal of pharmaceutical waste, including this compound, is incineration.[1][2] This ensures the complete destruction of the active compound.

Step-by-Step Disposal Protocol:

  • Engage a Licensed Waste Management Vendor: Contract with a certified hazardous or medical waste disposal company that handles pharmaceutical waste. These vendors are knowledgeable about federal, state, and local regulations.[1]

  • Packaging for Transport: Prepare the accumulated waste containers for pickup according to the vendor's specifications. This may include ensuring containers are properly sealed and labeled.

  • Documentation: Maintain a detailed inventory of the disposed this compound, including quantities and dates of disposal. The waste vendor will provide a certificate of destruction, which should be retained for a minimum of three years.[5]

  • Avoid Improper Disposal:

    • Do not flush this compound down the toilet or drain.[8][9][10] This can lead to contamination of water systems as wastewater treatment plants are often not equipped to remove such compounds.[10]

    • Do not dispose of this compound in the regular trash unless specifically permitted by local regulations for household quantities, which is not applicable to a laboratory setting.[11][12]

IV. Summary of this compound Waste Management

The following table summarizes the key aspects of this compound waste disposal in a laboratory setting.

Waste TypeContainerLabelingDisposal Method
Unused/Expired this compound (API/Tablets)Sealed, leak-proof container"Pharmaceutical Waste for Incineration"Incineration via a licensed vendor
Contaminated Labware & PPELined, sealed container"Pharmaceutical Waste for Incineration"Incineration via a licensed vendor
Contaminated SharpsPuncture-resistant sharps container"Sharps" with biohazard symbol if applicableAutoclaving and/or incineration via a licensed vendor
Empty, Clean PackagingStandard waste receptacleN/ARecycling or regular trash

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a research environment.

BictegravirDisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containers Containment cluster_disposal Final Disposal start This compound-related Waste Generated is_sharp Is it a sharp? start->is_sharp is_contaminated Is it contaminated with this compound? is_sharp->is_contaminated No sharps_container Sharps Container is_sharp->sharps_container Yes is_empty_packaging Is it empty, clean packaging? is_contaminated->is_empty_packaging No pharm_container Pharmaceutical Waste Container is_contaminated->pharm_container Yes is_empty_packaging->pharm_container No (Residual Product) trash_container Regular Trash/ Recycling is_empty_packaging->trash_container Yes vendor_disposal Licensed Waste Management Vendor sharps_container->vendor_disposal pharm_container->vendor_disposal landfill Municipal Landfill/ Recycling Facility trash_container->landfill

This compound Disposal Decision Workflow

This structured approach ensures that all waste streams associated with the laboratory use of this compound are managed safely, responsibly, and in accordance with established environmental and safety protocols.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.